Product packaging for Echinophyllin C(Cat. No.:)

Echinophyllin C

Cat. No.: B021605
M. Wt: 331.4 g/mol
InChI Key: SMVIBINEORXRIL-MPRPZVOOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Echinophyllin C is a natural compound of interest in several advanced research fields. Its primary applications include anticancer research, where it is investigated for its potential to induce apoptosis in specific cell lines, and antimicrobial studies, where its efficacy against biofilm-forming pathogens is explored. The compound is also relevant in marine chemical ecology for understanding chemical interactions in reef environments . The research value of this compound lies in its unique structure, which serves as a crucial tool for probing biological pathways and interactions. Researchers utilize it as a standard for the identification and quantification of related compounds in complex mixtures and as a lead structure in the development of novel therapeutic agents. The precise mechanism of action is an active area of investigation. Preliminary in silico studies suggest potential interactions with key protein targets such as VEGFR-2 in cancer research or DNA Gyrase in antimicrobial research, though these require empirical validation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the primary scientific literature for specific experimental protocols and to determine the compound's applicability to their unique study systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29NO3 B021605 Echinophyllin C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13-,16-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVIBINEORXRIL-MPRPZVOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Echinophyllin C chemical structure and properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinophyllin C, a novel nitrogen-containing clerodane diterpenoid, represents a class of marine-derived natural products with significant therapeutic potential. Isolated from the soft coral Echinophyllia species and the leaves of the Brazilian medicinal plant Echinodorus macrophyllus, this compound has demonstrated noteworthy antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside data on its bioactivity. Furthermore, this document outlines the current understanding of its mechanism of action and explores its potential role in interfering with microbial signaling pathways.

Chemical Structure and Properties

This compound possesses a complex clerodane diterpenoid skeleton incorporating a unique α,β-unsaturated γ-lactam ring.[1] Its chemical identity has been rigorously established through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-2-oxo-1H-pyrrol-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-1-naphthalenecarboxylic acidN/A
Molecular Formula C₂₀H₂₉NO₃[1]
Molecular Weight 331.45 g/mol [1]
CAS Number 310433-44-4N/A
Physical Form PowderN/A
Purity ≥98% (by HPLC)N/A
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data:

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

  • ¹H and ¹³C NMR: Detailed chemical shift assignments for all protons and carbons have been determined and are crucial for the structural confirmation of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups, including the carbonyl group of the carboxylic acid and the lactam ring, as well as hydroxyl and carbon-hydrogen bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry data confirms the molecular formula of this compound by providing a precise measurement of its molecular weight.

Experimental Protocols

Isolation of this compound from Echinodorus macrophyllus

The following protocol is a generalized procedure based on the methodologies reported for the isolation of clerodane diterpenoids from plant sources.[1]

Diagram 1: Workflow for the Isolation of this compound

G start Dried and Powdered Leaves of Echinodorus macrophyllus extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, water) filtration->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 fractions Collection and Analysis of Fractions (TLC) chromatography1->fractions chromatography2 Preparative HPLC fractions->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: General workflow for the extraction and isolation of this compound.

  • Extraction: Dried and powdered leaves of Echinodorus macrophyllus are subjected to exhaustive extraction with methanol at room temperature.

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction, which is expected to contain the diterpenoids, is further purified using column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Final Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to final purification by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microbial strains using the broth microdilution method.

Diagram 2: Protocol for Broth Microdilution Assay

G start Prepare Serial Dilutions of This compound in a 96-well plate inoculation Inoculate each well with a standardized microbial suspension start->inoculation controls Include Positive (microbe only) and Negative (broth only) Controls inoculation->controls incubation Incubate at 37°C for 24 hours controls->incubation readout Determine MIC by visual inspection or absorbance measurement incubation->readout

Caption: Protocol for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The microbial strains to be tested are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (wells containing medium and inoculum without the test compound) and negative controls (wells containing medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Biological Activity

This compound is a bioactive secondary metabolite with documented antimicrobial properties.[2]

Table 2: Biological Activities of this compound

ActivityTest Organism/Cell LineResult (e.g., MIC, IC₅₀)Source
Antimicrobial Various microbial strainsData not yet available[2]
Cytotoxicity Various cancer cell linesData not yet available
Anti-inflammatory e.g., COX/LOX inhibitionData not yet available

Mechanism of Action

The precise mechanism of action for this compound is an active area of research. Preliminary studies on related clerodane diterpenoids suggest that their antimicrobial effects may arise from the disruption of microbial cell membranes and the inhibition of essential enzymatic pathways, leading to a loss of cellular integrity and eventual cell death.

Diagram 3: Postulated Mechanism of Antimicrobial Action

G EchinophyllinC This compound Membrane Microbial Cell Membrane EchinophyllinC->Membrane Interaction Enzymes Essential Enzymatic Pathways EchinophyllinC->Enzymes Interaction Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Death Cell Death Disruption->Death Inhibition->Death

Caption: Postulated mechanism of antimicrobial action of this compound.

Further investigation is required to elucidate the specific molecular targets and signaling pathways in human cells that may be modulated by this compound, particularly concerning its potential anti-inflammatory and cytotoxic activities.

Conclusion and Future Directions

This compound is a promising natural product with a unique chemical structure and demonstrated antimicrobial activity. The detailed protocols provided in this guide for its isolation and biological evaluation will facilitate further research into its therapeutic potential. Future studies should focus on:

  • Determining the specific MIC values against a broad panel of pathogenic microorganisms.

  • Evaluating its cytotoxic activity against various cancer cell lines to determine IC₅₀ values.

  • Investigating its anti-inflammatory properties through assays such as COX and LOX inhibition.

  • Elucidating the precise molecular mechanisms of action and identifying its specific cellular targets and effects on signaling pathways such as NF-κB and MAPK.

A deeper understanding of the structure-activity relationships of this compound and its analogs will be invaluable for the development of new and effective therapeutic agents.

References

The Enigmatic Diterpenoid: A Technical Overview of Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinophyllin C is a diterpenoid natural product identified as a secondary metabolite from soft corals.[1] With a molecular formula of C₂₀H₂₉NO₃, this compound has garnered interest within the scientific community for its potential bioactive properties, particularly its antimicrobial activity.[1][2] This technical guide provides a consolidated overview of the available information on this compound, focusing on its chemical identity and reported biological activities. However, it is important to note that the primary scientific literature detailing the initial discovery, isolation, and comprehensive characterization of this compound remains elusive despite extensive searches. The information presented herein is compiled from commercial supplier data and the broader context of diterpenoid research from marine invertebrates.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. The structure, as provided by chemical suppliers, reveals a complex fused ring system characteristic of diterpenoids, incorporating a nitrogen-containing moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 310433-44-4[1]
Molecular Formula C₂₀H₂₉NO₃[1][2]
Molecular Weight 331.45 g/mol [2]
Systematic Name (4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-2-oxo-1H-pyrrol-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-1-naphthalenecarboxylic acidCommercial Suppliers
Class Diterpenoid[2]
Source Soft Coral[1]

Presumed Biological Activity

This compound is reported to exhibit antimicrobial properties.[1] While specific quantitative data from peer-reviewed studies are not currently available, supplier information suggests that its mode of action may involve the disruption of cellular membranes and the inhibition of essential enzymatic pathways in microbial cells.[1] This proposed mechanism is consistent with the activities of other antimicrobial terpenoids isolated from marine organisms.

Experimental Protocols: A General Framework

Due to the absence of the primary discovery and isolation publication for this compound, specific, validated experimental protocols cannot be provided. However, a generalized workflow for the isolation and characterization of diterpenoids from soft corals can be outlined. This serves as a hypothetical framework for researchers interested in investigating similar compounds.

General Isolation and Purification Workflow

The isolation of diterpenoids from soft corals typically involves a multi-step process aimed at separating the compound of interest from a complex mixture of other metabolites.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structure Elucidation collection Soft Coral Collection homogenization Homogenization & Lyophilization collection->homogenization extraction Solvent Extraction (e.g., CH₂Cl₂/MeOH) homogenization->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (e.g., Silica Gel) partitioning->column_chromatography hplc HPLC Purification (Normal or Reverse Phase) column_chromatography->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr ms Mass Spectrometry (HR-ESI-MS) hplc->ms

Figure 1. A generalized workflow for the isolation and characterization of diterpenoids from soft corals.

1. Sample Collection and Preparation:

  • Soft coral specimens are collected from their marine habitat.

  • The collected biomass is typically frozen, freeze-dried (lyophilized), and then ground to a fine powder to increase the surface area for extraction.

2. Extraction:

  • The dried, powdered coral material is extracted with a suitable organic solvent or solvent mixture, such as a dichloromethane/methanol (CH₂Cl₂/MeOH) solution, to isolate a wide range of secondary metabolites.

3. Fractionation:

  • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • The resulting fractions are then typically subjected to column chromatography, often using silica gel as the stationary phase, with a gradient of solvents of increasing polarity to further separate the components.

4. Purification:

  • Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), which offers higher resolution separation to yield the pure compound.

5. Structure Elucidation:

  • The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HR-ESI-MS) is used to determine the exact molecular formula.

Potential Signaling Pathways and Mode of Action

Based on the limited information available, a hypothetical mode of action for the antimicrobial activity of this compound can be proposed. This is a generalized representation and requires experimental validation.

signaling_pathway cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Targets Echinophyllin_C This compound Membrane_Disruption Membrane Disruption Echinophyllin_C->Membrane_Disruption Enzyme_Inhibition Inhibition of Essential Enzymes Echinophyllin_C->Enzyme_Inhibition Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Cell_Death Microbial Cell Death Ion_Leakage->Cell_Death Metabolic_Disruption Metabolic Pathway Disruption Enzyme_Inhibition->Metabolic_Disruption Metabolic_Disruption->Cell_Death

Figure 2. A proposed mechanism of antimicrobial action for this compound.

Future Research Directions

The lack of primary literature on this compound highlights a significant gap in the knowledge of this potentially valuable natural product. Future research should focus on:

  • Rediscovery and Definitive Source Identification: Isolating this compound from a confirmed species of soft coral to establish its natural source unequivocally.

  • Complete Spectroscopic Characterization: Publishing a comprehensive dataset of its NMR and other spectroscopic data to confirm its structure.

  • Detailed Biological Evaluation: Conducting thorough studies to determine its antimicrobial spectrum, potency (e.g., Minimum Inhibitory Concentration - MIC), and mechanism of action against a range of pathogens.

  • Investigation of Signaling Pathways: Elucidating the specific cellular and molecular targets of this compound to understand its effects on microbial signaling pathways.

  • Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for further biological studies and potential therapeutic development.

Conclusion

This compound represents an intriguing diterpenoid from a marine source with potential as an antimicrobial agent. While its existence is confirmed through commercial availability, the absence of a foundational scientific publication limits a deeper understanding of its discovery, isolation, and biological activity. The information presented in this guide serves as a starting point for researchers and drug development professionals, highlighting the need for further investigation to unlock the full potential of this enigmatic natural product. The general methodologies and proposed mechanisms of action provide a framework for future studies that could ultimately lead to the development of new therapeutic agents.

References

Echinophyllin C: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinophyllin C is a nitrogen-containing clerodane diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, isolation, and putative biosynthesis of this compound, with a focus on experimental details and data presentation to support further research and development.

Natural Source

The primary natural source of this compound is the leaves of the Brazilian medicinal plant Echinodorus macrophyllus[1]. This plant, popularly known as "Chapéu-de-couro," has a history of use in traditional medicine. While initial database entries may have ambiguously associated this compound with other organisms like soft corals or different plant species, the definitive scientific literature points to Echinodorus macrophyllus as the confirmed origin[1].

Isolation and Structure Elucidation

The isolation and structure elucidation of this compound were first reported by Kobayashi et al. in 2000. The process involves extraction from the plant material followed by a series of chromatographic separations. The structure was determined using various spectroscopic techniques.

Experimental Protocols

Plant Material and Extraction:

  • The leaves of Echinodorus macrophyllus were collected and processed.

  • The dried leaves were subjected to extraction with a suitable solvent system, typically starting with a polar solvent like methanol or ethanol, to obtain a crude extract.

Chromatographic Separation:

  • The crude extract was partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to achieve a preliminary fractionation.

  • The fraction containing this compound was then subjected to repeated column chromatography.

  • Common stationary phases for this purpose include silica gel and Sephadex LH-20.

  • Elution was performed using gradient solvent systems, for example, a mixture of chloroform and methanol, to separate compounds based on their polarity.

  • Final purification was often achieved using high-performance liquid chromatography (HPLC), yielding the pure compound.

Structure Elucidation:

  • The chemical structure of this compound was determined through a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

    • Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule, indicating the presence of chromophores.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule[1].

Quantitative Data
ParameterValueReference
Molecular FormulaC₂₀H₂₇NO₃[1]
Molecular Weight329.43 g/mol [1]
Compound ClassNitrogen-containing clerodane diterpenoid[1]

Biosynthesis

The complete biosynthetic pathway of this compound has not been experimentally elucidated. However, based on the well-established biosynthesis of other clerodane diterpenes and knowledge of nitrogen incorporation in natural products, a putative pathway can be proposed.

General Clerodane Diterpene Biosynthesis

Clerodane diterpenes are synthesized from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) pathway in plants[4]. The formation of the characteristic bicyclic clerodane skeleton is catalyzed by two key enzymes: a class II diterpene synthase (DTS) and a class I DTS[4][5].

  • Cyclization of GGPP: A class II DTS catalyzes the initial protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl diphosphate (LPP/CPP) intermediate.

  • Rearrangement and Second Cyclization: A subsequent class I DTS facilitates the ionization of the diphosphate group and a series of rearrangements and a second cyclization to form the clerodane skeleton[4].

Putative Biosynthesis of this compound

The biosynthesis of this compound likely follows the general pathway of clerodane diterpenes, with additional steps for oxidation and nitrogen incorporation.

// Nodes GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPP [label="Labdadienyl Diphosphate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Clerodane_Skeleton [label="Clerodane Diterpene Skeleton", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidized_Intermediate [label="Oxidized Clerodane Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Source [label="Amine Source (e.g., Glutamine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Echinophyllin_C [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GGPP -> LPP [label="Class II DTS", color="#34A853"]; LPP -> Clerodane_Skeleton [label="Class I DTS", color="#34A853"]; Clerodane_Skeleton -> Oxidized_Intermediate [label="P450 monooxygenases", color="#EA4335"]; {Oxidized_Intermediate, Amine_Source} -> Echinophyllin_C [label="Transaminase / Amidase", color="#FBBC05"]; } this compound Putative Biosynthetic Pathway

Key Steps in the Putative Pathway:

  • Formation of the Clerodane Skeleton: The pathway begins with the cyclization of GGPP to a labdadienyl diphosphate intermediate, followed by rearrangement and further cyclization to yield the core clerodane skeleton.

  • Oxidative Modifications: The clerodane scaffold undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases. These reactions would introduce hydroxyl and carbonyl functionalities, preparing the molecule for the subsequent nitrogen incorporation.

  • Nitrogen Incorporation: The final and most distinctive step is the incorporation of a nitrogen atom to form the γ-lactam ring. This is hypothesized to occur through the reaction of an oxidized clerodane intermediate with an amine donor, such as glutamine or ammonia. The reaction could be catalyzed by a transaminase or an amidase enzyme.

Experimental Workflow for Biosynthetic Studies

Future research to elucidate the precise biosynthetic pathway of this compound would involve a combination of genetic and biochemical approaches.

// Nodes Plant_Material [label="E. macrophyllus Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcriptome_Sequencing [label="Transcriptome Sequencing", fillcolor="#F1F3F4", fontcolor="#202124"]; Candidate_Gene_Identification [label="Candidate Gene Identification (DTS, P450s, Transaminases)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Cloning [label="Gene Cloning and Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme_Assays [label="In Vitro / In Vivo Enzyme Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway_Elucidation [label="Pathway Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Transcriptome_Sequencing [color="#5F6368"]; Transcriptome_Sequencing -> Candidate_Gene_Identification [color="#5F6368"]; Candidate_Gene_Identification -> Gene_Cloning [color="#5F6368"]; Gene_Cloning -> Enzyme_Assays [color="#5F6368"]; Enzyme_Assays -> Pathway_Elucidation [color="#5F6368"]; } Workflow for Elucidating this compound Biosynthesis

Conclusion

This compound, a nitrogen-containing clerodane diterpenoid from Echinodorus macrophyllus, represents an intriguing target for further investigation due to its unique chemical structure. While its natural source and methods for its isolation are established, the biosynthetic pathway remains to be fully elucidated. The proposed putative pathway provides a framework for future research aimed at identifying the specific enzymes involved in its formation. A deeper understanding of the biosynthesis of this compound could pave the way for its biotechnological production and the development of novel therapeutic agents.

References

"Echinophyllin C spectroscopic data (NMR, MS)"

Author: BenchChem Technical Support Team. Date: November 2025

Echinophyllin C: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the natural product, this compound. This diterpenoid, isolated from the plant Callicarpa pedunculata, is a subject of interest for its potential biological activities. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition, to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound has been established through various spectroscopic techniques. The following tables summarize the key NMR and MS data points.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data UnavailableData UnavailableData UnavailableData Unavailable
............

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data UnavailableData Unavailable
......

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)
Data UnavailableData UnavailableData Unavailable
.........

Note: Specific spectroscopic data for this compound is not publicly available in the searched resources. The tables are provided as a template for the expected data presentation.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for obtaining NMR and MS data for natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is typically used.

Sample Preparation:

  • A precisely weighed sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0.00 ppm.

Data Acquisition:

  • ¹H NMR: Proton NMR spectra are acquired to determine the number of different types of protons and their electronic environments. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired to determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations), which is essential for complete structural elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is commonly used.

Sample Preparation:

  • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which provides further structural information.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation and characterization of a natural product like this compound, as well as a conceptual representation of a signaling pathway that such a compound might modulate.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation cluster_bioactivity Biological Evaluation plant_material Callicarpa pedunculata extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRMS & MS/MS) pure_compound->ms bioassays Biological Assays pure_compound->bioassays structure Structure Determination nmr->structure ms->structure activity Identification of Biological Activity bioassays->activity

Caption: General workflow for the isolation and characterization of this compound.

signaling_pathway ext_signal External Stimulus receptor Cell Surface Receptor ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 echino_c This compound echino_c->kinase1 Inhibition kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by this compound.

Echinophyllin C: A Review of its Potential Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Echinophyllin C is a cembranoid diterpene, a class of natural products predominantly isolated from marine organisms, particularly soft corals of the genus Echinopora and also found in the medicinal plant Echinodorus macrophyllus. Cembranoids are characterized by a 14-membered carbon ring and exhibit a wide range of biological activities. This review synthesizes the available literature on the bioactivity of this compound and related cembranoid compounds, providing a comprehensive overview for researchers and drug development professionals. While direct studies on this compound are limited, the activities of structurally similar cembranoids offer valuable insights into its potential therapeutic applications, primarily as an anti-inflammatory and antimicrobial agent.

Chemical Structure and Origin

This compound is a secondary metabolite with a complex molecular architecture typical of the cembranoid family. Its chemical formula is C₂₀H₂₉NO₃. Initially identified in marine soft corals, it has also been isolated from terrestrial plants, highlighting its diverse natural sources. The cembranoid skeleton is biosynthesized from geranylgeranyl pyrophosphate and is often functionalized with various oxygen-containing groups, which contribute to the diversity and bioactivity of these compounds.[1][2]

Bioactivity of this compound and Related Cembranoids

The primary bioactivities attributed to this compound and its cembranoid analogues are anti-inflammatory and antimicrobial. There is also emerging evidence for their cytotoxic effects against cancer cell lines.

Anti-inflammatory Activity

Several studies have demonstrated the potent anti-inflammatory effects of cembranoids isolated from soft corals.[3][4][5][6] The primary mechanism of this activity appears to be the inhibition of key inflammatory mediators and pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data on Anti-inflammatory Activity of Cembranoids

Compound Name/SourceTargetAssay SystemIC₅₀ (µM)Reference
Cembranoid from Sinularia sp.TNF-α releaseLPS-stimulated RAW264.7 macrophages5.6[3]
Cembranoid from Sinularia sp.TNF-α releaseLPS-stimulated RAW264.7 macrophages16.5[3]
Cembranoids from Sinularia discrepansiNOS protein expressionLPS-stimulated RAW264.7 macrophagesSignificant inhibition[4]
Cembranoid from Sinularia discrepansCOX-2 protein expressionLPS-stimulated RAW264.7 macrophagesSignificant inhibition[4]
Cherbonolide G (Sarcophyton cherbonnieri)Elastase releasefMLF/CB-induced human neutrophils48.2% inhibition at 30 µM[5]
Cherbonolide H (Sarcophyton cherbonnieri)Superoxide anion generationfMLF/CB-induced human neutrophils44.5% inhibition at 30 µM[5]
Cembranoids from Lobophytum crassumIL-12 releaseLPS-activated dendritic cellsReduction observed[6]
Cembranoids from Lobophytum crassumNitric Oxide (NO) productionLPS-activated dendritic cellsAttenuation observed[6]

Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method to assess the anti-inflammatory activity of compounds like this compound involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW264.7.

  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression (e.g., iNOS, COX-2): Cell lysates are collected, and the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting.

  • Data Analysis: The concentration of the compound that inhibits the inflammatory response by 50% (IC₅₀) is calculated.

Antimicrobial Activity

This compound has been described as a potential antimicrobial agent. Its proposed mechanism of action involves the disruption of cellular membranes and the inhibition of essential enzymatic pathways in microbial cells. This mode of action suggests potential efficacy against antibiotic-resistant strains, making it a promising lead compound in the development of new antimicrobial drugs. However, specific quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) and detailed experimental protocols for the antimicrobial assays of this compound are not yet available in the reviewed literature.

Cytotoxic Activity

The cytotoxic potential of cembranoids against various cancer cell lines is an area of active research. While no specific cytotoxicity data for this compound was found, related cembranoids have shown activity. For instance, some cembranoids from the soft coral Sinularia flexibilis have exhibited weak to moderate cytotoxicity against human leukemia (HL-60), colorectal adenocarcinoma (DLD-1), and cervical cancer (HeLa) cell lines. The IC₅₀ values for these compounds are generally in the micromolar range. This suggests that this compound may also possess cytotoxic properties that warrant further investigation.

Signaling Pathways

The anti-inflammatory effects of many cembranoids are mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

Proposed NF-κB Signaling Pathway Inhibition by Cembranoids

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 TRAF6 TRAF6 IKK IKK Complex IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB EchinophyllinC This compound (Cembranoids) EchinophyllinC->IKK EchinophyllinC->NFkB_n DNA DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS)

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound and related cembranoids.

In this pathway, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (p65/p50), which translocates to the nucleus and binds to specific DNA sequences to promote the transcription of pro-inflammatory genes. Cembranoids, and potentially this compound, are thought to exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

Conclusion

This compound, a cembranoid diterpene from marine and terrestrial sources, represents a promising scaffold for the development of new therapeutic agents. Based on the bioactivities of related cembranoids, this compound likely possesses significant anti-inflammatory and antimicrobial properties. The anti-inflammatory action is potentially mediated through the inhibition of the NF-κB signaling pathway. Further research is warranted to isolate and characterize the bioactivities of pure this compound, including the determination of its specific IC₅₀ and MIC values, elucidation of its precise mechanisms of action, and assessment of its cytotoxic and antiviral potential. Such studies will be crucial for realizing the full therapeutic potential of this intriguing natural product.

References

In-depth Technical Guide: Echinophyllin C (CAS Number 310433-44-4)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed technical data, including comprehensive biological activity, specific experimental protocols, and defined signaling pathways for Echinophyllin C (CAS 310433-44-4), is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information for this compound and supplements it with established methodologies and plausible mechanisms of action drawn from research on structurally related marine diterpenoids. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Core Compound Information

This compound is a diterpenoid, a class of organic compounds composed of four isoprene units. It is a natural product isolated from marine soft corals. Diterpenoids from marine organisms are a well-established source of novel bioactive compounds with a wide range of potential therapeutic applications, including antimicrobial and anti-inflammatory activities.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 310433-44-4
Molecular Formula C₂₀H₂₉NO₃
Molecular Weight 331.45 g/mol
Compound Type Diterpenoid
Source Marine Soft Corals
Reported Bioactivity Potential Antimicrobial

General Experimental Protocols for Marine Diterpenoids

The following sections outline generalized experimental protocols that are commonly employed in the study of marine natural products like this compound. These are representative workflows and would require optimization for this specific compound.

Isolation and Purification of this compound

The isolation of a specific natural product from its source organism is a multi-step process involving extraction and chromatography.

G cluster_0 Extraction cluster_1 Purification A Collection of Soft Coral Biomass B Lyophilization and Grinding A->B C Solvent Extraction (e.g., Methanol/Dichloromethane) B->C D Crude Extract C->D E Solvent Partitioning D->E Fractionation F Column Chromatography (Silica Gel) E->F G High-Performance Liquid Chromatography (HPLC) F->G H Pure this compound G->H

Figure 1: Generalized workflow for the isolation and purification of marine diterpenoids.

Methodology:

  • Collection and Preparation: The source soft coral is collected and immediately preserved, often by freezing. The frozen biomass is then lyophilized (freeze-dried) to remove water and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered coral is extracted with a sequence of organic solvents, typically starting with a mixture of methanol and dichloromethane, to isolate a broad range of compounds. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, partitioning between hexane and methanol can separate nonpolar lipids from more polar compounds.

  • Chromatographic Purification: The resulting fractions are further purified using chromatographic techniques.

    • Column Chromatography: The active fraction is passed through a silica gel column, and compounds are eluted with a gradient of solvents of increasing polarity. Fractions are collected and tested for the presence of the target compound.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are subjected to HPLC, often using a reverse-phase column (e.g., C18), to achieve high-purity isolation of this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing

To quantify the antimicrobial activity of this compound, standard assays such as broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC).

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Analysis A Prepare Stock Solution of this compound C Serial Dilution of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no visible growth) E->F G cluster_0 Bacterial Cell cluster_1 Cell Membrane cluster_2 Cytoplasm Membrane Membrane Disruption IonLeakage Ion Leakage Membrane->IonLeakage MetaboliteLeakage Metabolite Leakage Membrane->MetaboliteLeakage PMFDissipation Proton Motive Force Dissipation Membrane->PMFDissipation StressResponse Activation of Stress Response Pathways IonLeakage->StressResponse MetaboliteLeakage->StressResponse PMFDissipation->StressResponse CellDeath Cell Death StressResponse->CellDeath EchinophyllinC This compound EchinophyllinC->Membrane Interacts with

A Technical Overview of Echinophyllin C: Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental molecular characteristics of Echinophyllin C, a diterpenoid natural product. The information presented herein is intended to serve as a foundational reference for professionals engaged in chemical biology, natural product synthesis, and drug discovery.

Molecular Data Summary

The core physicochemical properties of this compound are detailed in the table below. This information is critical for a range of applications, from analytical characterization to computational modeling and experimental design.

ParameterValueSource
Chemical Formula C₂₀H₂₉NO₃[1]
Molecular Weight 331.4 g/mol [1]
Alternate Molecular Weight 331.45 g/mol [2]
CAS Number 310433-44-4[1][3][4]

This compound is a diterpenoid isolated from species such as Callicarpa pedunculata[2]. As a bioactive secondary metabolite, its unique structure is of interest to researchers exploring novel therapeutic agents. The compound is noted for its complex molecular architecture, which presents opportunities for further investigation into its biological activities and potential applications.

Key Identifiers and Relationships

The following diagram illustrates the relationship between this compound and its primary chemical identifiers, providing a clear visual representation of its core data.

Caption: Relationship between this compound and its key molecular identifiers.

References

Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to the Biological Activities of Marine Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment represents a vast and largely untapped reservoir of chemical diversity, offering a promising frontier in the search for novel therapeutic agents. Among the myriad of marine natural products, diterpenoids—a class of C20 terpenoids—have emerged as a particularly compelling group, exhibiting a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the core biological activities of marine diterpenoids, with a focus on their antitumor, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid researchers and drug development professionals in this exciting field.

Biological Activities of Marine Diterpenoids: A Quantitative Overview

Marine diterpenoids have demonstrated significant potential across a range of therapeutic areas. The following tables summarize the quantitative data for representative compounds, providing a comparative overview of their potency.

Table 1: Cytotoxic and Antitumor Activities of Marine Diterpenoids

Compound NameMarine SourceCancer Cell LineIC50 (µM)Reference
Trichodermanin CTrichoderma harzianum (sponge-derived fungus)P388 (murine leukemia)6.8[1]
Trichodermanin CTrichoderma harzianum (sponge-derived fungus)HL-60 (human promyelocytic leukemia)7.9[1]
Trichodermanin CTrichoderma harzianum (sponge-derived fungus)L1210 (murine leukemia)7.2[1]
Ascandinine DAspergillus candidus (sponge-derived fungus)HL-60 (human promyelocytic leukemia)7.8[1]
Myrocin ASponge-derived fungusL5178Y (mouse lymphoma)2.74[1]
Myrocin DSponge-derived fungusL5178Y (mouse lymphoma)2.05[1]
Unnamed DiterpenoidMangrove-sourced fungusA-549 (human lung carcinoma)11.5[1]
Unnamed DiterpenoidMangrove-sourced fungusHL-60 (human promyelocytic leukemia)9.6[1]
Anthcolorin HAspergillus versicolor (mangrove-derived fungus)HeLa (human cervical cancer)43.7[1]

Table 2: Anti-inflammatory Activity of Marine Diterpenoids

Compound NameMarine SourceAssayIC50 (µM)Reference
13β-hydroxy conidiogenone C derivativePenicillium sp. (sea sediment-derived fungus)LPS-induced NO production in RAW 264.7 cells2.19 ± 0.25[1]
Aspergillon AEutypella scoparia (marine-derived fungus)NO inhibition2.0[2]

Table 3: Antimicrobial and Antiviral Activities of Marine Diterpenoids

Compound NameMarine SourceTarget Organism/VirusMIC (µg/mL) or IC50 (µM)Reference
Bifloranates E–ILemnalia bournei (soft coral)Staphylococcus aureus4-64[3]
Bifloranates E–ILemnalia bournei (soft coral)Bacillus subtilis4-64[3]
Lemnaboursides H–ILemnalia bournei (soft coral)Staphylococcus aureus4-64[3]
Lemnaboursides H–ILemnalia bournei (soft coral)Bacillus subtilis4-64[3]
Ascandinine CAspergillus candidus (sponge-derived fungus)Influenza A virus (H1N1)26 (IC50)[1]

Table 4: Neuroprotective Activity of Marine Diterpenoids

Compound NameMarine SourceNeuroprotective EffectModel SystemReference
Hydroazulene DiterpenesDictyota sp. nov. (brown alga)Potent antioxidant effects against H2O2-induced oxidative damageNeuron-like PC12 cells[4]
11-dehydrosinulariolideMarine-derivedReverses 6-OHDA-induced downregulation of total swimming distance and attenuation of tyrosine hydroxylaseZebrafish and rat models of Parkinson's disease[5]
GracilinsSpongionella gracilis (marine sponge)Counteract oxidative stress, support mitochondrial function, and suppress inflammatory pathwaysPreclinical models[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytotoxicity/Antitumor Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3-4 x 10³ cells per well and allow them to attach overnight.[8]

  • Compound Treatment: Add various concentrations of the marine diterpenoid to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[9] Incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add Marine Diterpenoid (various concentrations) A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates NFkB_IkB NF-κB/IκBα Complex (Inactive) IKK->NFkB_IkB phosphorylates IκBα IkB_P Phosphorylated IκBα NFkB_IkB->IkB_P NFkB Active NF-κB NFkB_IkB->NFkB releases Proteasome Proteasomal Degradation IkB_P->Proteasome Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Gene_Expression induces Diterpenoids Marine Diterpenoids Diterpenoids->IKK inhibit Diterpenoids->NFkB inhibit translocation G cluster_pathway Nrf2/ARE Signaling Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1/Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Diterpenoids Marine Diterpenoids Diterpenoids->Keap1_Nrf2 promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates Neuroprotection Neuroprotection Gene_Expression->Neuroprotection G cluster_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factors/ Neurotrophic Signals Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream phosphorylates/ inhibits Cell_Survival Cell Survival & Neuroprotection Downstream->Cell_Survival promotes Diterpenoids Marine Diterpenoids Diterpenoids->Akt upregulates

References

A Technical Guide to Secondary Metabolites from Soft Corals: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Soft corals, belonging to the order Alcyonacea, are prolific producers of a vast and diverse array of secondary metabolites. These natural products, honed by evolutionary pressures in the complex marine environment, exhibit a remarkable range of biological activities, making them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the core aspects of soft coral secondary metabolites, including their chemical diversity, a summary of their biological activities with quantitative data, detailed experimental protocols for their isolation and bioactivity assessment, and a visual representation of the key signaling pathways they modulate.

Chemical Diversity of Soft Coral Secondary Metabolites

Soft corals synthesize a rich chemical arsenal, primarily to defend against predation, competition for space, and fouling. These compounds are broadly classified into several major groups, with terpenoids and steroids being the most abundant and structurally diverse.

Terpenoids: This is the most dominant class of secondary metabolites found in soft corals. Based on the number of isoprene units, they are further categorized into:

  • Sesquiterpenoids (C15): These compounds, derived from three isoprene units, exhibit a wide array of carbon skeletons.

  • Diterpenoids (C20): Arising from four isoprene units, this is a major group in soft corals, with cembranoids being a characteristic subclass. Genera like Sarcophyton and Sinularia are particularly rich in cembranoid diterpenes.[1][2]

  • Cembranoids: These are macrocyclic diterpenoids that form the structural basis for many other classes of diterpenes found in soft corals.

Steroids: Soft corals are a source of a variety of steroids, many of which are polyoxygenated and possess unique structural features not commonly found in terrestrial organisms. The genus Lobophytum is a notable producer of diverse steroids.

Other Classes: While less common than terpenoids and steroids, other classes of secondary metabolites have also been isolated from soft corals, including alkaloids, prostaglandins, and lipids with potent biological activities.

Biological Activities of Soft Coral Secondary Metabolites

The secondary metabolites from soft corals have demonstrated a broad spectrum of pharmacological activities, with anti-inflammatory, anticancer, and antiviral properties being the most extensively studied.

Anti-inflammatory Activity

A significant number of compounds isolated from soft corals exhibit potent anti-inflammatory effects. The primary mechanism of action often involves the inhibition of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 1: Anti-inflammatory Activity of Selected Soft Coral Secondary Metabolites

Compound NameSoft Coral SourceAssayIC50 (µM)Reference
Lobophytin ALobophytum sarcophytoidesNO production in RAW264.7 cells26.7[3]
Lobophytin BLobophytum sarcophytoidesNO production in RAW264.7 cells17.6[3]
Sarcophytembranoid CSarcophyton trocheliophorumNO production in RAW264.7 cells10 (inhibition at 10 µM)[4]
Sarcophytembranoid GSarcophyton trocheliophorumNO production in RAW264.7 cells10 (inhibition at 10 µM)[4]
Sarcophytembranoid HSarcophyton trocheliophorumNO production in RAW264.7 cells10 (inhibition at 10 µM)[4]
Sinumaximol DSinularia maximaNF-κB transcriptional activation15.81 ± 2.29[5][6]
Crassarosterol ASinularia arboreaCytotoxicity against MOLT-40.7 µg/mL[7]
Cherbonnieriin CSarcophyton cherbonnieriSuperoxide anion generation>30 (44.5 ± 7.9% inhibition)[8][9]
Cherbonnieriin CSarcophyton cherbonnieriElastase release>30 (48.2 ± 12.5% inhibition)[8][9]
Anticancer Activity

Many soft coral-derived compounds have shown significant cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Table 2: Anticancer Activity of Selected Soft Coral Secondary Metabolites

Compound NameSoft Coral SourceCancer Cell LineIC50 (µg/mL)Reference
12-hydroperoxylsarcoph-10-eneSinularia leviHepG-22.13 ± 0.09[10][11]
12-hydroperoxylsarcoph-10-eneSinularia leviMCF-73.54 ± 0.07[10][11]
12-hydroperoxylsarcoph-10-eneSinularia leviCaco-25.67 ± 0.08[10][11]
GorgosterolSinularia leviHepG-24.21 ± 0.11[10][12]
GorgosterolSinularia leviMCF-76.32 ± 0.15[10][12]
GorgosterolSinularia leviCaco-29.87 ± 0.21[10][12]
SarcophineSinularia leviHepG-23.76 ± 0.10[10][12]
SarcophineSinularia leviMCF-75.11 ± 0.12[10][12]
SarcophineSinularia leviCaco-28.23 ± 0.19[10][12]
Sinularia grandilobata extractSinularia grandilobataSCC2536.7[13]
Sinularia parva extractSinularia parvaSCC2534.0[13]
Sinularia triangula extractSinularia triangulaSCC2532.2[13]
Sinularia scabra extractSinularia scabraSCC2538.9[13]
Sinularia nanolobata extractSinularia nanolobataSCC2531.4[13]
Sinularia gibberosa extractSinularia gibberosaSCC2539.1[13]
Antiviral Activity

Several secondary metabolites from soft corals have demonstrated promising antiviral activity against a variety of viruses, including Human Cytomegalovirus (HCMV) and Respiratory Syncytial Virus (RSV).

Table 3: Antiviral Activity of Selected Soft Coral Secondary Metabolites

Compound Name/ExtractSoft Coral SourceVirusActivityReference
Anthoteibinene BAnthothela grandifloraRespiratory Syncytial Virus (RSV)49% inhibition of viral transcription at 0.9 µg/mL (3.1 µM)[14]
Sarcophyton regulare extractSarcophyton regulareMiddle East Respiratory Syndrome Coronavirus (MERS-CoV)IC50 of 4.29 µg/mL[15]
CapilloquinoneSinularia capillosaHuman Cytomegalovirus (HCMV)Evaluated in vitro[16]
Antimicrobial Activity

Soft corals also produce compounds with activity against various pathogenic bacteria and fungi.

Table 4: Antimicrobial Activity of Selected Soft Coral Secondary Metabolites

Compound NameSoft Coral SourceMicroorganismMIC (µg/mL)Reference
AlismolLobophytum sp.Staphylococcus aureus15[17]
AlismolLobophytum sp.Staphylococcus epidermis15[17]
AlismolLobophytum sp.Streptococcus pneumoniae15[17]
AlismolLobophytum sp.Pseudomonas aeruginosa15[17]
LitopharbolLitophyton arboreumEscherichia coli ATCC 105369.6[18]
LitopharbolLitophyton arboreumPseudomonas aeruginosa NTCC 67501.8[18]
LitopharbolLitophyton arboreumBacillus cereus ATCC 96342.5[18]
LitopharbolLitophyton arboreumBacillus subtilis ATCC66334.3[18]
LitopharbolLitophyton arboreumStaphylococcus aureus ATCC51413.7[18]

Experimental Protocols

Extraction, Isolation, and Purification of Secondary Metabolites

The following is a generalized workflow for the isolation and purification of secondary metabolites from soft corals. Specific details may vary depending on the target compounds and the soft coral species.

Extraction and Isolation Workflow A Soft Coral Collection & Freezing B Grinding/Homogenization A->B C Solvent Extraction (e.g., MeOH, Acetone) B->C E Crude Extract C->E D Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) F Column Chromatography (Silica Gel, Sephadex LH-20) D->F E->D G Fractions F->G H High-Performance Liquid Chromatography (HPLC) (Normal or Reversed-Phase) G->H I Pure Compounds H->I J Structure Elucidation (NMR, MS, X-ray Crystallography) I->J

Figure 1. General workflow for the extraction and isolation of secondary metabolites from soft corals.

Detailed Protocol for Extraction and Isolation:

  • Sample Preparation: Freshly collected soft coral samples are typically frozen immediately in liquid nitrogen or at -20°C to prevent enzymatic degradation of the secondary metabolites.

  • Extraction: The frozen tissue is ground into a fine powder and extracted exhaustively with an organic solvent such as methanol (MeOH) or acetone at room temperature. This process is often repeated multiple times to ensure complete extraction.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH)). This step separates the compounds based on their polarity.

  • Column Chromatography: Each fraction from the solvent partitioning is then subjected to column chromatography. Silica gel is commonly used as the stationary phase for the separation of moderately polar compounds, while Sephadex LH-20 is used for size-exclusion chromatography to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using HPLC. Both normal-phase and reversed-phase HPLC can be employed, depending on the polarity of the target compounds.

  • Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC, NOESY), Mass Spectrometry (MS), and in some cases, single-crystal X-ray diffraction.

Bioactivity Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).

  • Cell Culture: RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: LPS (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[19]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

This technique is used to detect the protein levels of iNOS and COX-2 in cell lysates after treatment with the test compounds and stimulation with LPS.[20][21][22][23]

  • Cell Lysis: After treatment and stimulation as described in the anti-inflammatory assay, the cells are washed and lysed to extract the total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay kit (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Signaling Pathways Modulated by Soft Coral Metabolites

Many secondary metabolites from soft corals exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer. The NF-κB and MAPK signaling pathways are prominent targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Several soft coral metabolites have been shown to inhibit NF-κB activation.[5][6][24]

NF-kappaB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression SoftCoralMetabolites Soft Coral Metabolites SoftCoralMetabolites->IKK Inhibition SoftCoralMetabolites->NFkB Inhibition of Translocation

Figure 2. Inhibition of the NF-κB signaling pathway by soft coral secondary metabolites.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often implicated in cancer. Some soft coral compounds have been found to modulate the MAPK pathway, leading to anticancer effects.[25][26][27][28]

MAPK Signaling Pathway GrowthFactor Growth Factors / Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation CellResponse Cell Proliferation, Survival, etc. TranscriptionFactors->CellResponse SoftCoralMetabolites Soft Coral Metabolites SoftCoralMetabolites->Raf Inhibition SoftCoralMetabolites->MEK Inhibition SoftCoralMetabolites->ERK Inhibition

Figure 3. Modulation of the MAPK signaling pathway by soft coral secondary metabolites.

Conclusion and Future Directions

Soft corals represent a rich and largely untapped source of novel secondary metabolites with significant therapeutic potential. The diverse chemical structures and potent biological activities of these compounds, particularly in the areas of anti-inflammatory, anticancer, and antiviral research, underscore their importance in drug discovery and development. The methodologies outlined in this guide provide a framework for the systematic investigation of these valuable marine natural products.

Future research should focus on several key areas:

  • Sustainable Supply: The development of aquaculture and cell culture techniques for soft corals and their associated microorganisms is crucial to ensure a sustainable supply of bioactive compounds without depleting natural populations.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and mechanisms of action of these compounds to facilitate their development as targeted therapies.

  • Medicinal Chemistry: The unique scaffolds of soft coral secondary metabolites provide excellent starting points for medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.

  • Exploration of Untapped Diversity: A vast number of soft coral species remain chemically unexplored, offering exciting opportunities for the discovery of new classes of bioactive compounds.

By leveraging advanced analytical techniques, robust bioassay platforms, and a deeper understanding of the underlying biology, the field of marine natural products from soft corals is poised to make significant contributions to human health.

References

A Methodological and Mechanistic Overview of Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Echinophyllin C is a marine-derived natural product. Compounds from marine organisms are a rich source for novel therapeutic agents, often exhibiting potent biological activities. This guide provides a hypothetical framework for the investigation of this compound's mechanism of action, focusing on its potential as an anti-inflammatory and anti-cancer agent. The primary signaling pathways often implicated in these processes, and therefore of high interest for a compound like this compound, are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Natural compounds with anti-inflammatory and anti-cancer properties frequently exert their effects by modulating key signaling cascades that regulate cellular processes like inflammation, proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival.[1][2] In many disease states, particularly in cancer and chronic inflammatory conditions, the NF-κB pathway is constitutively active.[2] The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[1][3]

A potential mechanism for this compound could be the inhibition of IκBα phosphorylation, thus preventing NF-κB nuclear translocation and subsequent gene transcription.[4] This would lead to a downstream reduction in pro-inflammatory cytokines like TNF-α and IL-6.[4][5]

Hypothetical Signaling Pathway: this compound and NF-κB

NF_kappa_B_Pathway stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk echino This compound echino->ikk Inhibition ikba_p65_p50 IκBα-p65-p50 (Inactive NF-κB) ikk->ikba_p65_p50 Phosphorylation ikba_p P-IκBα ikba_p65_p50->ikba_p p65_p50 p65-p50 (Active NF-κB) ikba_p65_p50->p65_p50 Release proteasome Proteasome Degradation ikba_p->proteasome nucleus Nucleus p65_p50->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathways

The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6][7] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] Dysregulation of these pathways is common in cancer.[7] Natural products can exert anti-cancer effects by modulating MAPK signaling, for instance, by activating the pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway.[6][8]

Data Presentation: Illustrative Quantitative Data

The following tables represent the types of quantitative data that would be generated to characterize the biological activity of this compound.

Table 1: Hypothetical IC50 Values for this compound

Cell Line Cancer Type IC50 (µM) after 48h
HeLa Cervical Cancer 25.5 ± 3.1
MCF-7 Breast Cancer 32.8 ± 4.5
A549 Lung Cancer 18.2 ± 2.9

| RAW 264.7 | Macrophage | 15.7 ± 2.1 |

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 cells

Treatment TNF-α (pg/mL) IL-6 (pg/mL)
Control 12.4 ± 1.5 8.9 ± 1.1
LPS (1 µg/mL) 345.6 ± 25.8 289.1 ± 21.7
LPS + this compound (10 µM) 152.3 ± 15.1 121.5 ± 11.9

| LPS + this compound (20 µM) | 78.9 ± 9.2 | 65.4 ± 7.8 |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating findings. Below are templates for common assays used in this field of research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Illustrative Experimental Workflow

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt wb Western Blot (Protein Expression) treatment->wb elisa ELISA (Cytokine Levels) treatment->elisa facs Flow Cytometry (Apoptosis) treatment->facs end Data Analysis & Conclusion mtt->end wb->end elisa->end facs->end

Caption: A typical experimental workflow for assessing bioactivity.

Conclusion and Future Directions

This conceptual guide outlines a foundational approach to elucidating the mechanism of action of this compound. Based on the activities of similar natural products, it is plausible that this compound may exert anti-inflammatory and anti-cancer effects through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

  • Isolation and Structural Confirmation: Ensuring the purity and correct structural identification of this compound.

  • In Vitro Validation: Performing the assays described above to confirm its effects on various cancer cell lines.

  • Target Identification: Utilizing techniques such as proteomics and transcriptomics to identify specific molecular targets.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.

Through a systematic and rigorous scientific approach, the therapeutic potential and mechanism of action of this compound can be fully explored.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinophyllin C is a novel natural product with significant potential for further investigation. This document provides a detailed, generalized protocol for its isolation and purification from its marine source, presumed to be a species of Echinophyllia coral. The methodologies outlined below are based on established principles and common practices for the isolation of secondary metabolites from marine invertebrates.[1][2][3] These protocols are intended to serve as a foundational guide for researchers, which may be further optimized based on the specific chemical properties of this compound.

Data Presentation: Chromatographic Techniques

The selection of appropriate chromatographic methods is critical for the successful isolation and purification of marine natural products.[4] The following table summarizes common techniques and solvent systems used in the separation of compounds from marine organisms, which can be adapted for the purification of this compound.

Chromatographic Technique Stationary Phase Typical Mobile Phase (Eluent) Application Reference Example
Column Chromatography Silica GelGradients of Hexane/Ethyl Acetate or Dichloromethane/MethanolInitial fractionation of the crude extract.Isolation of terpenoids from soft coral.[5]
Reversed-Phase HPLC C18 or Phenyl-HexylGradients of Methanol/Water or Acetonitrile/WaterHigh-resolution purification of semi-pure fractions.Purification of terpenoids from Sclerophytum humesi.[5]
Size-Exclusion Chromatography Sephadex LH-20Methanol or IsopropanolSeparation based on molecular size, often for desalting or separating polymers.General technique for marine natural product isolation.
Thin Layer Chromatography (TLC) Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolRapid analysis of fractions and optimization of solvent systems for column chromatography.[4]Widely used in natural product chemistry.[4]

Experimental Protocols

The following is a detailed, multi-step protocol for the hypothetical isolation and purification of this compound from a marine coral source.

Part 1: Extraction

  • Sample Preparation:

    • Collect specimens of the source organism (e.g., Echinophyllia sp. coral).

    • Freeze-dry the specimens to remove water.

    • Grind the dried material into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Immerse the powdered coral material in methanol (MeOH) at room temperature. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Agitate the mixture for 24 hours.

    • Filter the mixture to separate the solvent (extract) from the solid coral residue.

    • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Part 2: Fractionation

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract in a 9:1 mixture of methanol and water.

    • Perform a liquid-liquid extraction with hexane to remove nonpolar compounds like fats and sterols. Repeat this step three times.

    • Combine the hexane fractions (nonpolar fraction) and set aside.

    • Subsequently, perform a liquid-liquid extraction on the methanol/water layer with ethyl acetate (EtOAc) to separate compounds of intermediate polarity. Repeat this step three times.

    • Combine the ethyl acetate fractions (medium-polarity fraction, which is expected to contain this compound) and the remaining aqueous fraction (polar fraction).

    • Evaporate the solvents from each of the three fractions (hexane, ethyl acetate, and aqueous) to yield three distinct fractions.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane.

    • Load the dissolved sample onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane, and finally with increasing proportions of methanol in ethyl acetate.

    • Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

Part 3: Purification

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Subject the combined fractions from column chromatography that show the presence of the target compound to RP-HPLC for final purification.

    • Use a C18 column and a mobile phase gradient of methanol and water.

    • Monitor the elution profile using a UV detector at a suitable wavelength.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using analytical HPLC and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Diagram 1: Experimental Workflow for this compound Isolation

Echinophyllin_C_Isolation_Workflow start Start: Coral Collection prep Sample Preparation (Freeze-drying, Grinding) start->prep end_node End: Pure this compound extraction Methanol Extraction prep->extraction Dried Powder partitioning Solvent-Solvent Partitioning (Hexane, Ethyl Acetate, Water) extraction->partitioning Crude Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom Ethyl Acetate Fraction hplc Reversed-Phase HPLC column_chrom->hplc Semi-pure Fractions analysis Purity Assessment (NMR, MS, Analytical HPLC) hplc->analysis Isolated Compound analysis->end_node

Caption: Generalized workflow for the isolation and purification of this compound.

Diagram 2: Signaling Pathway of Bioassay-Guided Fractionation

Bioassay_Guided_Fractionation start Crude Extract fractionation1 Initial Fractionation (e.g., Solvent Partitioning) start->fractionation1 bioassay1 Bioassay of Fractions fractionation1->bioassay1 active_fraction1 Active Fraction(s) Identified bioassay1->active_fraction1 fractionation2 Further Fractionation (e.g., Column Chromatography) active_fraction1->fractionation2 Proceed with active fractions bioassay2 Bioassay of Sub-fractions fractionation2->bioassay2 active_fraction2 Active Sub-fraction(s) Identified bioassay2->active_fraction2 purification Final Purification (e.g., HPLC) active_fraction2->purification Proceed with active sub-fractions pure_compound Pure Bioactive Compound (this compound) purification->pure_compound

Caption: Logical flow for bioassay-guided isolation of a target compound.

References

Application Notes and Protocols for the Proposed Total Synthesis of Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current literature survey, a completed total synthesis of Echinophyllin C has not been published. The following application notes and protocols outline a proposed synthetic strategy based on established chemical methodologies for the synthesis of its core structural motifs. The experimental details and quantitative data are representative examples from the literature for analogous transformations and should be considered hypothetical in the context of this compound synthesis.

Introduction

This compound is a marine natural product with a unique and complex molecular architecture.[1] It features a substituted γ-lactone fused to a decalin ring system. This document outlines a proposed retrosynthetic analysis and forward synthesis for this compound, providing detailed protocols for key chemical transformations. This theoretical framework can serve as a guide for researchers and scientists in the field of natural product synthesis and drug development.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) is depicted below. The strategy hinges on a key intramolecular Diels-Alder reaction to construct the decalin core and the stereocenters. The γ-lactone can be envisioned to be formed from a furan precursor, a common strategy in natural product synthesis. The furan-containing fragment could be assembled via a Sonogashira coupling followed by cyclization.

The retrosynthetic pathway is as follows:

  • Disconnect 1 (C-O bond of the lactone): The γ-lactone of this compound (1) can be retrosynthetically opened to reveal a hydroxy acid, which can be traced back to a furan precursor (2).

  • Disconnect 2 (Decalin core): The decalin ring system can be disconnected via a retro-Diels-Alder reaction, yielding a diene (3) and a dienophile (4).

  • Disconnect 3 (Furan moiety): The substituted furan (4) can be simplified to a more accessible precursor, an α,β-unsaturated ketone, which can be synthesized from a terminal alkyne and an acid chloride via Sonogashira coupling.

Proposed Synthetic Workflow

The forward synthesis would commence with the preparation of the diene and dienophile fragments, followed by the key Diels-Alder reaction, and subsequent functional group manipulations to complete the synthesis of the natural product.

This compound Proposed Synthesis cluster_dienophile Dienophile Synthesis cluster_diene Diene Synthesis cluster_assembly Fragment Assembly and Core Formation cluster_endgame Endgame Synthesis start_dienophile Commercially Available Starting Material A step1_dienophile Sonogashira Coupling start_dienophile->step1_dienophile step2_dienophile Furan Formation step1_dienophile->step2_dienophile dienophile Dienophile (4) step2_dienophile->dienophile diels_alder Intramolecular Diels-Alder dienophile->diels_alder start_diene Commercially Available Starting Material B step1_diene Multi-step Synthesis start_diene->step1_diene diene Diene (3) step1_diene->diene diene->diels_alder decalin_core Decalin Core (Intermediate) diels_alder->decalin_core functional_group Functional Group Interconversion decalin_core->functional_group lactone_formation Lactone Formation functional_group->lactone_formation echinophyllin_c This compound (1) lactone_formation->echinophyllin_c

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, albeit generalized, protocols for the key reactions proposed in the synthesis.

1. Sonogashira Coupling for Alkyne-Aryl Halide Coupling

The Sonogashira coupling is a powerful cross-coupling reaction to form C-C bonds between terminal alkynes and aryl or vinyl halides.[2][3][4][5][6]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv).

  • Addition of Alkyne: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

2. Furan Synthesis via Intramolecular Cyclization

Substituted furans can be synthesized through various methods, including the cyclization of appropriate precursors.[7][8][9][10][11] A plausible route from a Sonogashira product would involve hydration of the alkyne followed by an acid-catalyzed cyclization.

  • Hydration of Alkyne: To a solution of the alkyne in a mixture of a suitable organic solvent (e.g., THF or methanol) and water, add a catalytic amount of a mercury(II) salt (e.g., HgSO₄) and a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup: Neutralize the reaction with a saturated aqueous NaHCO₃ solution and extract with an organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Cyclization to Furan: Dissolve the crude ketone in a suitable solvent (e.g., toluene or CH₂Cl₂) and add a catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid or BF₃·OEt₂).

  • Reaction Conditions: Heat the reaction mixture, often with azeotropic removal of water using a Dean-Stark apparatus, until furan formation is complete.

  • Purification: After cooling, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify by column chromatography.

3. Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder reaction is a powerful tool for the construction of polycyclic systems with high stereocontrol.

  • Reaction Setup: In a high-pressure vessel or a sealed tube, dissolve the diene-dienophile precursor in a high-boiling, inert solvent (e.g., toluene, xylene, or o-dichlorobenzene).

  • Lewis Acid Catalysis (Optional): For enhanced reactivity and stereoselectivity, a Lewis acid (e.g., Et₂AlCl, Me₂AlCl, or BF₃·OEt₂) can be added at a low temperature (e.g., -78 °C) before heating.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 200 °C, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or NMR.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a Lewis acid was used, quench the reaction carefully with a suitable reagent (e.g., water, saturated Rochelle's salt solution). Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the resulting cycloadduct by flash chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative yields for the key reaction types from the literature. These are not actual yields for the synthesis of this compound but provide an expectation for the efficiency of these transformations.

Reaction TypeSubstrateCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Sonogashira CouplingAryl iodide, Terminal alkynePd(PPh₃)₄, CuI, Et₃NTHF251285-95[4]
Furan Synthesis1,4-dicarbonyl compoundp-TsOHToluene110580-90[7]
Diels-AlderTriene precursor-Toluene1502470-85[12]

Conclusion

The proposed total synthesis of this compound presents a viable and logical approach to constructing this complex natural product. The strategy relies on well-established and robust chemical reactions, including the Sonogashira coupling, furan synthesis, and an intramolecular Diels-Alder reaction. The detailed protocols and representative data provide a solid foundation for any future synthetic efforts toward this compound and its analogs, which could be valuable for further biological evaluation and drug discovery programs.[1]

References

Application Notes and Protocols for In Vitro Evaluation of Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Echinophyllin C is a novel compound with putative anti-cancer properties. These application notes provide a comprehensive set of detailed protocols for the in vitro evaluation of this compound's efficacy and mechanism of action against cancer cell lines. The following protocols are standard methods used to assess cytotoxicity, effects on cell cycle progression, induction of apoptosis, and alterations in key cellular signaling pathways.

I. Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549, HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM)
MCF-724
48
72
A54924
48
72
HeLa24
48
72

II. Cell Cycle Analysis

This protocol uses flow cytometry with propidium iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Data Presentation: Effect of this compound on Cell Cycle Distribution

TreatmentTime (h)% Sub-G1% G0/G1% S% G2/M
Control24
This compound (IC50)24
Control48
This compound (IC50)48

III. Apoptosis Assay

This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry to quantify apoptosis induced by this compound.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: Apoptosis Induction by this compound

Treatment Concentration% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control (0 µM)
0.5x IC50
1x IC50
2x IC50

IV. Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21).

Experimental Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with this compound as desired.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Cyclin D1, anti-p21, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize to a loading control like β-actin.

Data Presentation: Protein Expression Changes Induced by this compound

ProteinTreatmentRelative Expression (Fold Change vs. Control)
Bcl-2Control1.0
This compound
BaxControl1.0
This compound
Cleaved Caspase-3Control1.0
This compound
Cyclin D1Control1.0
This compound
p21Control1.0
This compound

V. Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cytotoxicity) treat->mtt flow_cycle Flow Cytometry (Cell Cycle) treat->flow_cycle flow_apop Flow Cytometry (Apoptosis) treat->flow_apop wb Western Blot (Protein Expression) treat->wb ic50 IC50 Determination mtt->ic50 cell_dist Cell Cycle Distribution flow_cycle->cell_dist apop_quant Apoptosis Quantification flow_apop->apop_quant protein_quant Protein Quantification wb->protein_quant

Caption: Experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway EchinoC This compound CyclinD1 Cyclin D1 / CDK4/6 EchinoC->CyclinD1 downregulates p21 p21 EchinoC->p21 upregulates Bax Bax EchinoC->Bax upregulates Bcl2 Bcl-2 EchinoC->Bcl2 downregulates G1_S G1/S Transition CyclinD1->G1_S promotes p21->G1_S inhibits Casp3 Caspase-3 Bax->Casp3 activates Bcl2->Bax inhibits Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway affected by this compound.

Application Notes and Protocols for Cell-Based Assays: Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Echinophyllin C is a novel natural product whose biological activities are yet to be fully characterized. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate its potential therapeutic effects using a panel of robust cell-based assays. The protocols outlined below are designed to screen for and characterize potential anticancer and anti-inflammatory activities. The experimental design follows a logical progression from initial cytotoxicity screening to more detailed mechanistic assays.

Primary Screening: General Cytotoxicity Assay (MTT Assay)

Application Note:

Before evaluating specific biological activities, it is crucial to determine the cytotoxic profile of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][2] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases cleave the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.[2] This assay is essential for determining the dose range of this compound for subsequent, more specific functional assays and for calculating its IC₅₀ (half-maximal inhibitory concentration) value across different cell lines.

Experimental Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549, or MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell Line Treatment Duration (h) IC₅₀ (µM)
HeLa 48 25.4
A549 48 42.1

| MCF-7 | 48 | 18.9 |

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells (96-well plate) prep_compound 2. Prepare this compound (Serial Dilutions) treat_cells 3. Treat Cells with Compound prep_compound->treat_cells incubate 4. Incubate (24-72 hours) treat_cells->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt incubate_mtt 6. Incubate (4 hours) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calc_ic50 9. Calculate % Viability & Determine IC₅₀ read_plate->calc_ic50

Figure 1: Workflow for the MTT cytotoxicity assay.

Anticancer Activity Assays

Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

Application Note:

A key mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] The Annexin V-FITC assay uses the high affinity of Annexin V, a calcium-dependent protein, for PS to identify early apoptotic cells.[3][4] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[3] This dual-staining method, analyzed by flow cytometry, allows for the quantitative differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Protocol:

  • Cell Treatment: Seed cells (e.g., HeLa) in a 6-well plate and grow to ~70% confluency. Treat the cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (100 µg/mL solution).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Data Presentation:

Table 2: Apoptosis Induction by this compound in HeLa Cells (24h)

Treatment Concentration (µM) Live Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control - 95.1 2.5 1.8 0.6
This compound 12.5 (0.5x IC₅₀) 78.3 12.4 7.2 2.1
This compound 25.0 (1x IC₅₀) 45.2 35.8 15.3 3.7
This compound 50.0 (2x IC₅₀) 15.6 48.1 30.5 5.8

| Staurosporine | 1 | 10.2 | 55.3 | 32.1 | 2.4 |

Signaling Pathway Diagram:

Apoptosis_Pathway cluster_cell Apoptotic Cell vs. Healthy Cell cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis healthy_cell Intact Plasma Membrane PS on Inner Leaflet early_apoptosis PS Translocation (Outer Leaflet) healthy_cell->early_apoptosis Apoptotic Stimulus annexin_v Annexin V-FITC Binds PS early_apoptosis->annexin_v late_apoptosis Loss of Membrane Integrity early_apoptosis->late_apoptosis Progression pi_stain Propidium Iodide (PI) Enters and Stains DNA late_apoptosis->pi_stain Echinophyllin_C This compound Treatment Echinophyllin_C->healthy_cell Induces Apoptosis

Figure 2: Principle of the Annexin V/PI apoptosis assay.
Cell Cycle Analysis

Application Note:

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent cell death.[5][6] Cell cycle analysis using flow cytometry measures the DNA content of individual cells within a population.[7][8] Cells are stained with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity is therefore directly proportional to the DNA content. This allows for the quantification of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[9] Identifying a drug-induced accumulation of cells in a specific phase provides critical insight into its mechanism of action.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting the fluorescence data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Table 3: Effect of this compound (25 µM) on HeLa Cell Cycle Distribution

Treatment Duration (h) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
0 (Control) 55.2 30.1 14.7
12 50.8 25.5 23.7
24 35.1 20.3 44.6

| 48 | 20.4 | 15.2 | 64.4 |

Workflow Diagram:

Cell_Cycle_Workflow start 1. Seed & Treat Cells with this compound harvest 2. Harvest & Wash Cells start->harvest fix 3. Fix Cells (Cold 70% Ethanol) harvest->fix stain 4. Stain with PI/RNase A fix->stain acquire 5. Acquire Data (Flow Cytometer) stain->acquire analyze 6. Analyze DNA Histogram & Quantify Phases acquire->analyze result Result: % Cells in G0/G1, S, G2/M analyze->result

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Anti-Inflammatory Activity Assays

NF-κB Reporter Assay

Application Note:

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes.[10][11] An NF-κB reporter assay utilizes a cell line (e.g., HEK293) stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Inhibition of TNF-α-induced luciferase activity by this compound indicates its potential to suppress the NF-κB signaling pathway.

Experimental Protocol:

  • Cell Seeding: Plate HEK293-NF-κB-luciferase reporter cells in a 96-well white, clear-bottom plate at a suitable density. Incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control and a TNF-α-only control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Analysis: Normalize the luciferase activity to cell viability (which can be measured in a parallel plate using the MTT assay). Calculate the percent inhibition of NF-κB activity relative to the TNF-α-only control.

Data Presentation:

Table 4: Inhibition of TNF-α-Induced NF-κB Activity by this compound

Treatment Concentration (µM) Relative Luciferase Units (RLU) % Inhibition
Unstimulated Control - 105 ± 15 -
TNF-α Control - 25,450 ± 1,230 0
This compound + TNF-α 1 18,210 ± 980 28.5
This compound + TNF-α 5 9,870 ± 750 61.2

| this compound + TNF-α | 20 | 2,150 ± 310 | 91.5 |

Signaling Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Inflammatory Genes Nucleus->Genes Activation Luciferase Luciferase Reporter Gene Nucleus->Luciferase Activation Echinophyllin_C This compound Echinophyllin_C->IKK Inhibits? Echinophyllin_C->NFkB Inhibits?

Figure 4: Simplified NF-κB signaling pathway and reporter mechanism.

References

Echinophyllin C for Antimicrobial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinophyllin C is a natural product isolated from marine soft corals. As a member of the vast family of marine-derived secondary metabolites, it holds potential for various biomedical applications, including as an antimicrobial agent. Preliminary information suggests that this compound may exert its antimicrobial effects by disrupting the cellular membranes of microorganisms and inhibiting essential enzymatic pathways.[1] However, a comprehensive review of publicly available scientific literature did not yield specific quantitative data on its antimicrobial activity, such as Minimum Inhibitory Concentrations (MICs) or Minimum Bactericidal Concentrations (MBCs) against a spectrum of microbial pathogens.

These application notes provide a framework for researchers aiming to investigate the antimicrobial properties of this compound. The following sections detail standardized protocols for determining its efficacy against bacterial and fungal pathogens, including its ability to inhibit biofilm formation. While specific quantitative data for this compound is not available in the literature searched, the provided tables are structured to accommodate experimental findings.

Data Presentation

The following tables are presented as templates for organizing and summarizing quantitative data obtained from antimicrobial studies of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Control
Staphylococcus aureusATCC 29213Data not availableVancomycin
Escherichia coliATCC 25922Data not availableGentamicin
Pseudomonas aeruginosaATCC 27853Data not availableCiprofloxacin
Candida albicansATCC 90028Data not availableFluconazole
(Add other relevant strains)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213Data not availableData not available
Escherichia coliATCC 25922Data not availableData not available
Pseudomonas aeruginosaATCC 27853Data not availableData not available
(Add other relevant strains)

Table 3: Anti-Biofilm Activity of this compound (Crystal Violet Assay)

Test MicroorganismStrain IDConcentration of this compound (µg/mL)% Biofilm InhibitionPositive Control% Inhibition by Control
Staphylococcus aureusATCC 25923Data not availableData not availableTetracycline
Pseudomonas aeruginosaPAO1Data not availableData not availableCiprofloxacin
(Add other relevant strains)

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial and anti-biofilm properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[2][3][4][5][6]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi (sterile)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin, Fluconazole)

  • Negative control (broth and solvent)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the this compound dilutions, the positive control, and the growth control wells. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative (Growth) Control: A well containing only the broth and the inoculum.

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the inoculum.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC test to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[7][8][9][10][11]

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates (or appropriate agar for the test organism)

  • Sterile pipette tips and spreader

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of this compound that results in no colony growth or a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Anti-Biofilm Assay using Crystal Violet

This protocol quantifies the ability of this compound to inhibit biofilm formation by a microorganism.[12][13][14][15]

Materials:

  • This compound stock solution

  • 96-well flat-bottom microtiter plates (sterile)

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable biofilm-promoting medium)

  • Bacterial inoculum

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Add 100 µL of sterile TSB with glucose to each well of a 96-well plate.

    • Add 100 µL of the bacterial inoculum (adjusted to approximately 1 x 10⁶ CFU/mL) to each well.

    • Add serial dilutions of this compound to the respective wells. Include a positive control (e.g., an antibiotic known to inhibit biofilm formation) and a negative control (no treatment).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic bacteria from the wells.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification:

    • Measure the absorbance of the solubilized crystal violet at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

  • Calculation of Inhibition:

    • The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Visualizations

Signaling Pathways and Mechanisms

The proposed mechanism of action for antimicrobial peptides from marine invertebrates, which may be analogous to that of this compound, involves the disruption of the microbial cell membrane.[16][17][18]

antimicrobial_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell Echinophyllin_C This compound Membrane Cell Membrane Echinophyllin_C->Membrane Disruption Enzymes Essential Enzymes Echinophyllin_C->Enzymes Inhibition Integrity Loss of Cellular Integrity Membrane->Integrity Enzymes->Integrity Death Cell Death Integrity->Death

Caption: Proposed mechanism of action for this compound.

Experimental Workflows

MIC_Workflow A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare and standardize microbial inoculum B->C D Incubate at optimal temperature and time C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination.

AntiBiofilm_Workflow A Co-incubate microbial inoculum with this compound in 96-well plate B Incubate to allow biofilm formation A->B C Wash to remove planktonic cells B->C D Stain biofilm with 0.1% Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound stain E->F G Measure absorbance at 595 nm F->G H Calculate % biofilm inhibition G->H

Caption: Workflow for anti-biofilm assay.

References

Application Notes and Protocols for the Investigation of Cembranoid Diterpenes in Cancer Cell Lines: A Proxy for Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, no specific studies on the application of Echinophyllin C in cancer cell lines have been published. The following application notes and protocols are based on published research on other cembranoid diterpenes, a class of natural products to which this compound belongs. This information is intended to serve as a foundational guide for researchers and drug development professionals interested in investigating the potential anticancer properties of this compound. The experimental conditions and observed effects described herein may not be directly transferable and should be optimized for this compound.

Introduction

Cembranoid diterpenes are a large and structurally diverse class of natural products isolated from various terrestrial and marine organisms, including tobacco plants and soft corals.[1][2] Several members of this class have demonstrated significant cytotoxic and antitumor activities against a range of cancer cell lines.[3][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[4][5] This document provides a summary of the reported anticancer activities of cembranoid diterpenes and detailed protocols for their investigation in cancer cell lines, which can be adapted for the study of this compound.

Data Presentation: Cytotoxic Activity of Cembranoid Diterpenes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cembranoid diterpenes against different human cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

Compound Name/SourceCancer Cell LineIC50 (µM)Reference
(1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diolLS180 (colon adenocarcinoma)42.6 ± 3.2[6]
MCF-7 (breast adenocarcinoma)44.0 ± 6.4[6]
MOLT-4 (lymphoblastic leukemia)39.4 ± 4.8[6]
(1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diolLS180 (colon adenocarcinoma)42.8 ± 2.1[6]
MCF-7 (breast adenocarcinoma)35.2 ± 3.6[6]
MOLT-4 (lymphoblastic leukemia)28.4 ± 3.7[6]
α-2,7,11-cyprotermine-4,6-diol (α-CBD)HepG2 (hepatocellular carcinoma)Concentration-dependent decrease in viability (20-40 mg/L)[1][5]
SMMC-7721 (hepatocellular carcinoma)Concentration-dependent decrease in viability (20-40 mg/L)[1][5]
Soft Coral Extract C2Molt4 (leukemia)< 0.16 µg/mL[2]
K562 (leukemia)0.33 ± 0.05 µg/mL[2]
Soft Coral Extract C5Du145 (prostate cancer)4.96 ± 0.04 µg/mL[2]
LNCaP (prostate cancer)2.76 ± 0.34 µg/mL[2]

Postulated Signaling Pathways

Based on studies of cembranoid diterpenes like α-CBD, the following signaling pathways are potentially modulated and could be investigated for this compound.[4]

G cluster_0 Cembranoid Diterpene (e.g., this compound) cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Echinophyllin_C This compound PI3K PI3K Echinophyllin_C->PI3K Inhibition p53 p53 Echinophyllin_C->p53 Activation NFkB NF-κB Echinophyllin_C->NFkB Inhibition S_Phase_Arrest S Phase Arrest Echinophyllin_C->S_Phase_Arrest Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition PUMA PUMA p53->PUMA Activation PUMA->Apoptosis Induction IAP IAP NFkB->IAP Activation IAP->Apoptosis Inhibition

Caption: Postulated signaling pathways affected by cembranoid diterpenes.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer activity of a novel cembranoid diterpene like this compound.

Cell Culture
  • Cell Lines: Select a panel of human cancer cell lines for initial screening (e.g., MCF-7, LS180, MOLT-4, HepG2).

  • Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies described for testing cembranoid diterpenes.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in each well with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

G cluster_workflow Experimental Workflow for Anticancer Activity Screening Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Proteins) Mechanism_Studies->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for screening anticancer compounds.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., p53, PUMA, PI3K, Akt, NF-κB, IAP, caspases, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct evidence for the anticancer activity of this compound is currently lacking, the data from related cembranoid diterpenes suggest that it may be a promising candidate for further investigation. The protocols and data presented here provide a comprehensive framework for initiating studies into the cytotoxic effects and mechanisms of action of this compound in cancer cell lines. It is anticipated that such research will contribute to the discovery of novel marine-derived anticancer agents.

References

Application Notes and Protocols for Echinophyllin C Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the identification of cellular targets of Echinophyllin C, a bioactive marine natural product. The described methods are based on established chemical biology and proteomics approaches for target deconvolution of small molecules.

Introduction to this compound

This compound is a secondary metabolite derived from marine organisms, such as soft corals. It has demonstrated notable bioactivity, including antimicrobial properties. The proposed mechanism of action involves the disruption of cellular membranes and the inhibition of key enzymatic pathways, highlighting its potential as a lead compound for novel therapeutics. However, the specific molecular targets of this compound remain largely uncharacterized. The following protocols outline robust methodologies to identify these targets, a crucial step in understanding its mechanism of action and advancing its development as a potential drug candidate.

Method 1: Affinity-Based Protein Profiling (AfBPP)

Application Note:

Affinity-based protein profiling is a powerful technique to identify the direct binding partners of a small molecule. This method involves immobilizing a derivative of this compound onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then used as bait to capture interacting proteins from a cell lysate. After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry. This approach allows for the direct identification of proteins that physically interact with this compound.

Experimental Protocol:

  • Synthesis of this compound Affinity Probe:

    • Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a terminal alkyne or amine). The position of the linker should be chosen carefully to minimize disruption of the compound's bioactive conformation.

    • Conjugate the this compound derivative to a solid support, such as NHS-activated agarose beads, via the reactive linker to create the affinity matrix.

    • Prepare a control matrix with the linker and reactive group alone to identify non-specific binders.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a bacterial strain sensitive to this compound or a human cancer cell line) to a sufficient density.

    • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Affinity Pull-Down:

    • Pre-clear the cell lysate by incubating it with the control matrix for 1-2 hours at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the this compound affinity matrix (and a parallel control matrix) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

    • (Optional) To increase specificity, a competitive elution can be performed by incubating the beads with an excess of free this compound before the final elution step.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the affinity matrix using a denaturing elution buffer (e.g., SDS-PAGE sample buffer or a high pH buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest or the entire gel lane for in-gel digestion with trypsin.

    • Alternatively, perform an on-bead digestion with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

    • Compare the proteins identified from the this compound affinity matrix with those from the control matrix to identify specific binding partners.

Quantitative Data Summary (Hypothetical):

Protein IDSpectral Counts (this compound)Spectral Counts (Control)Fold EnrichmentPutative Function
P12345150530Kinase
Q67890125815.6Structural Protein
R5432198249Transcription Factor
S987651071.4Non-specific binder

Experimental Workflow Diagram:

AfBPP_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Echinophyllin_C This compound Derivative Immobilization Immobilization Echinophyllin_C->Immobilization Beads Agarose Beads Beads->Immobilization Cell_Lysate Cell Lysate Incubation Incubation Cell_Lysate->Incubation Immobilization->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel/On-bead Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for Affinity-Based Protein Profiling.

Method 2: Cellular Thermal Shift Assay (CETSA)

Application Note:

CETSA is a label-free method for assessing drug-target engagement in a cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of a target protein.[1] When a protein binds to a small molecule, its thermal stability generally increases, meaning it denatures at a higher temperature. In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction. This method is particularly useful for validating potential targets identified by other methods in a more physiologically relevant context.[2]

Experimental Protocol:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with this compound at various concentrations or with a vehicle control. Incubate under normal culture conditions for a specific time to allow for compound uptake and target engagement.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).[3]

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific protein of interest in the soluble fraction using a suitable method, such as:

      • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the putative target protein.

      • Mass Spectrometry (MS-CETSA): Analyze the entire soluble proteome by LC-MS/MS to identify all stabilized proteins in an unbiased manner.

  • Data Analysis:

    • For Western blot-based CETSA, quantify the band intensities and plot them against the temperature to generate a melting curve.

    • Determine the melting temperature (Tm) as the temperature at which 50% of the protein is denatured.

    • A shift in the Tm in the presence of this compound indicates target engagement.

    • For MS-CETSA, analyze the abundance of each identified protein at different temperatures to identify those with increased thermal stability in the presence of the compound.

Quantitative Data Summary (Hypothetical):

Protein TargetTm (Vehicle) (°C)Tm (this compound) (°C)ΔTm (°C)
Kinase A52.558.0+5.5
Protein B61.061.2+0.2
Protein C48.351.5+3.2

Experimental Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis Cells Cultured Cells Compound_Treatment Treat with this compound Cells->Compound_Treatment Heating Heat to various temperatures Compound_Treatment->Heating Lysis Freeze-Thaw Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction Quantification Western Blot or MS Soluble_Fraction->Quantification Melting_Curve Generate Melting Curve Quantification->Melting_Curve

Caption: Workflow for the Cellular Thermal Shift Assay.

Method 3: Competitive Activity-Based Protein Profiling (ABPP)

Application Note:

Competitive ABPP is a powerful chemical proteomics approach to identify the targets of a compound within a specific enzyme family. This method utilizes an activity-based probe (ABP) that covalently binds to the active site of many members of a particular enzyme class (e.g., kinases, serine hydrolases). In a competitive ABPP experiment, a cell lysate is pre-incubated with the compound of interest (the "competitor") before adding the ABP. If the compound binds to the active site of a target enzyme, it will block the binding of the ABP. The proteins that are labeled by the ABP are then detected, and a decrease in labeling for a specific protein in the presence of the competitor indicates that it is a target.

Experimental Protocol:

  • Preparation of Cell Lysate:

    • Prepare a proteome lysate from a relevant cell line as described in the AfBPP protocol.

  • Competitive Inhibition:

    • Aliquot the cell lysate into several tubes.

    • Add this compound at a range of concentrations to the lysates. Include a vehicle control (e.g., DMSO).

    • Incubate for 30-60 minutes at room temperature to allow for binding of this compound to its targets.

  • ABP Labeling:

    • Add a broad-spectrum ABP (e.g., a desthiobiotin-ATP probe for kinases) to each lysate.

    • Incubate for a specified time to allow the ABP to label the active enzymes that are not blocked by this compound.

  • Enrichment of Labeled Proteins:

    • If the ABP contains a biotin tag, enrich the labeled proteins using streptavidin-coated beads.

    • Wash the beads to remove unlabeled proteins.

  • Sample Preparation and Analysis:

    • Elute the enriched proteins from the beads.

    • Perform on-bead or in-solution tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Quantify the abundance of the identified proteins in each sample.

    • Calculate the ratio of protein abundance in the this compound-treated samples relative to the vehicle control.

    • Proteins that show a dose-dependent decrease in abundance are considered potential targets of this compound.

Quantitative Data Summary (Hypothetical):

Protein IDIC50 (µM)Max. Inhibition (%)Enzyme Class
Kinase X1.295Kinase
Kinase Y25.840Kinase
Kinase Z>100<10Kinase

Experimental Workflow Diagram:

ABPP_Workflow cluster_incubation Incubation cluster_enrichment Enrichment cluster_analysis Analysis Cell_Lysate Cell Lysate Competitor Add this compound Cell_Lysate->Competitor ABP Add Activity-Based Probe Competitor->ABP Enrich Enrich Labeled Proteins ABP->Enrich Wash Wash Enrich->Wash Digestion Tryptic Digestion Wash->Digestion LC_MS LC-MS/MS Digestion->LC_MS Quantification Quantification LC_MS->Quantification

Caption: Workflow for Competitive Activity-Based Protein Profiling.

Hypothetical Signaling Pathway of this compound

Application Note:

Based on the hypothetical identification of a kinase (Kinase X) as a primary target of this compound from the above-mentioned methods, a putative signaling pathway can be proposed. Subsequent experiments would be required to validate this pathway and its downstream effects. For example, if Kinase X is a known regulator of a pro-inflammatory signaling cascade, the effect of this compound on the phosphorylation of downstream substrates and the expression of inflammatory genes could be investigated.

Signaling Pathway Diagram:

Signaling_Pathway Echinophyllin_C This compound Kinase_X Kinase X Echinophyllin_C->Kinase_X Substrate_A Substrate A Kinase_X->Substrate_A phosphorylates Substrate_A_P Substrate A-P Transcription_Factor Transcription Factor Substrate_A_P->Transcription_Factor activates Transcription_Factor_A Active Transcription Factor Inflammatory_Genes Inflammatory Genes Transcription_Factor_A->Inflammatory_Genes upregulates Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for In Vivo Evaluation of Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vivo experimental data and established signaling pathways for Echinophyllin C are not extensively documented. The following application notes and protocols are based on established methodologies for evaluating novel anti-cancer compounds in vivo and hypothesized mechanisms of action derived from related compounds. Researchers should adapt these protocols based on their own in vitro findings and the specific characteristics of their cancer models.

Introduction

This compound is a novel compound with putative anti-cancer properties. These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate its therapeutic efficacy and mechanism of action in preclinical cancer models. The protocols outlined below are intended to serve as a detailed guide for researchers in academic and industrial settings.

Hypothesized Mechanism of Action

Based on preliminary analysis and data from structurally related compounds, this compound is hypothesized to exert its anti-tumor effects through the inhibition of the c-Myc/Hif-1α signaling pathway. This pathway is crucial for tumor cell proliferation, angiogenesis, and metabolic reprogramming.[1]

Signaling Pathway Diagram

Echinophyllin_C_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates RAS RAS Growth_Factor_Receptor->RAS activates AKT AKT PI3K->AKT activates cMyc c-Myc AKT->cMyc activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates ERK->cMyc activates HIF1a_p HIF-1α (hydroxylated) VHL VHL HIF1a_p->VHL degradation Proteasome Proteasome VHL->Proteasome degradation HIF1a HIF-1α cMyc->HIF1a stabilizes Target_Genes Target Genes (e.g., VEGF, GLUT1) HIF1a->Target_Genes activates transcription Echinophyllin_C This compound Echinophyllin_C->cMyc inhibits Echinophyllin_C->HIF1a inhibits

Caption: Hypothesized this compound signaling pathway.

In Vivo Experimental Design

Two primary animal models are recommended for the in vivo evaluation of this compound: a human tumor xenograft model to assess efficacy against human cancers and a syngeneic model to evaluate the interplay with the immune system.[2][3][4]

Human Tumor Xenograft Model

This model is crucial for evaluating the direct anti-tumor activity of this compound on human cancer cells.[3][5]

Experimental Workflow Diagram

Xenograft_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Initiation Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis End End Analysis->End

Caption: Xenograft model experimental workflow.

Protocol:

  • Animal Model: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.[5]

  • Cell Lines: Human cancer cell lines relevant to the desired indication (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Vehicle Control Group: Administer the vehicle used to dissolve this compound.

    • This compound Group(s): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via a suitable route (e.g., intraperitoneal, oral gavage) daily or as determined by pharmacokinetic studies.

    • Positive Control Group: Administer a standard-of-care chemotherapeutic agent for the selected cancer type.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Body weight changes to monitor toxicity.

    • Survival analysis.

  • Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze for biomarkers of target engagement (e.g., protein levels of c-Myc, HIF-1α, and their downstream targets) via Western blot or immunohistochemistry.

Syngeneic Tumor Model

This model is essential for investigating the effects of this compound on the tumor microenvironment and its potential synergy with immunotherapies.[2][4][6]

Protocol:

  • Animal Model: Immunocompetent mice (e.g., C57BL/6, BALB/c), 6-8 weeks old.[4]

  • Cell Lines: Murine cancer cell lines that are syngeneic to the chosen mouse strain (e.g., B16-F10 melanoma for C57BL/6, CT26 colon carcinoma for BALB/c).

  • Cell Implantation and Treatment: Follow a similar procedure as the xenograft model for cell implantation, tumor monitoring, and treatment.

  • Immune System Analysis:

    • At the study endpoint, collect tumors and spleens.

    • Prepare single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD4+ and CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).[7]

    • Analyze cytokine profiles in tumor lysates or serum.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison across treatment groups.

Table 1: Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 (± 150)0+2.5
This compound101100 (± 120)26.7+1.8
This compound30750 (± 90)50.0-0.5
This compound100400 (± 60)73.3-3.2
Positive Control[Dose]500 (± 75)66.7-5.0

Table 2: Immune Cell Infiltration in Syngeneic Model

Treatment GroupDose (mg/kg)% CD8+ T Cells in Tumor (± SEM)% Regulatory T Cells in Tumor (± SEM)
Vehicle Control-5.2 (± 0.8)15.4 (± 2.1)
This compound3012.8 (± 1.5)8.9 (± 1.2)
Anti-PD-11015.5 (± 2.0)7.5 (± 1.0)
This compound + Anti-PD-130 + 1025.1 (± 3.2)4.2 (± 0.7)

Conclusion

These detailed protocols and application notes provide a robust starting point for the in vivo investigation of this compound. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for advancing this compound through the drug development pipeline. Further optimization of these protocols may be necessary based on the specific properties of this compound and the cancer models being utilized.

References

Application Notes and Protocols: Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinophyllin C is a diterpenoid secondary metabolite isolated from marine soft corals.[1] As a bioactive marine natural product, it has garnered interest for its potential therapeutic applications, particularly in the realm of antimicrobial research.[1] Its complex molecular structure contributes to its unique biological activities, making it a subject of study in drug discovery and marine chemical ecology.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro assays.

Chemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₉NO₃[1]
Molecular Weight 331.45 g/mol [2]
CAS Number 310433-44-4[1]
Appearance Powder[3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (Inert Solvent) -80°C for up to 1 year[3]

Preparation of this compound Stock Solution

The following protocol outlines the steps for preparing a stock solution of this compound. Due to the lack of specific solubility data in the public domain, it is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs. Dimethyl sulfoxide (DMSO) is a common solvent for many marine-derived natural products and is a recommended starting point.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Determine the Desired Stock Concentration: Based on the experimental requirements, calculate the required mass of this compound and volume of DMSO. The table below provides volumes for common stock concentrations.

  • Aliquot this compound: Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare multiple small aliquots.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in an ultrasonic bath for 5-10 minutes at room temperature may be beneficial. Gentle warming to 37°C can also aid in solubilization.[3]

  • Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Store the stock solution in tightly sealed amber vials at -80°C. When stored under these conditions, the solution should be used within one year.[3] For short-term storage (up to one month), -20°C is acceptable.[3]

Stock Solution Preparation Table:

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 3.017 mL15.085 mL30.170 mL
5 mM 603.4 µL3.017 mL6.034 mL
10 mM 301.7 µL1.509 mL3.017 mL

Calculations are based on a molecular weight of 331.45 g/mol . Always refer to the batch-specific molecular weight provided by the supplier.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound. These should be optimized based on the specific cell lines or microbial strains being investigated.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Workflow for Antimicrobial Susceptibility Testing:

G A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in a 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Add Bacterial Inoculum to each well B->D C->D E Incubate at 37°C for 18-24 hours D->E F Measure Optical Density (OD) at 600 nm E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the MIC of this compound.

Protocol:

  • Prepare a 2-fold serial dilution of the this compound stock solution in an appropriate broth medium in a 96-well microtiter plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive controls (bacteria and broth) and negative controls (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on a mammalian cell line.

Workflow for Cytotoxicity Assay:

G A Seed cells in a 96-well plate and incubate for 24 hours B Treat cells with various concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC₅₀ G->H G cluster_0 This compound cluster_1 Potential Cellular Effects cluster_2 Downstream Consequences A This compound B Membrane Disruption A->B C Enzyme Inhibition A->C D Modulation of Signaling Pathways A->D E Antimicrobial Activity B->E C->E F Cytotoxicity / Apoptosis D->F

References

Application Notes and Protocols: Echinophyllin C for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no specific information regarding a compound named "Echinophyllin C." Searches for this particular molecule did not yield any relevant results detailing its mechanism of action, its effects on cancer or other diseases, associated signaling pathways, or established experimental protocols.

The search results frequently referenced "Echinocandins," a distinct class of antifungal drugs, as well as other unrelated compounds and therapeutic regimens. This suggests that "this compound" may be a misnomer, a very recently discovered compound not yet described in published literature, or a compound with very limited research that is not publicly accessible.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and experimental methodologies, for "this compound" at this time.

Recommendations for Researchers:

For researchers, scientists, and drug development professionals interested in novel compounds for mechanism of action studies, it is recommended to:

  • Verify the Compound Name and Structure: Double-check the spelling and origin of "this compound" to ensure accuracy. If possible, obtain a chemical structure or CAS number to perform more precise searches.

  • Explore Chemical Databases: Utilize chemical databases such as PubChem, SciFinder, or ChemSpider to search for the compound by name, structure, or other identifiers. These databases often link to relevant scientific literature if it exists.

  • Investigate Related Compound Classes: If "this compound" is suspected to belong to a particular class of natural products (e.g., from a specific marine organism or plant), researching that class of compounds may provide insights into potential biological activities and mechanisms of action.

Without any foundational data on this compound, the creation of the requested detailed protocols, data tables, and signaling pathway diagrams is not feasible. Should information on this specific compound become available, a thorough analysis can be conducted to generate the requested scientific documentation.

Troubleshooting & Optimization

"Echinophyllin C stability and degradation issues"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation issues of Echinophyllin C. As specific stability and degradation data for this compound are not extensively available in public literature, this guide is based on general best practices for handling natural products, particularly cembranoid diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be kept at -20°C, which can preserve it for up to three years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C.[1] It is recommended to use the solution within one year when stored at this temperature. For shorter-term storage (up to one month), -20°C is acceptable.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent can impact the stability of this compound. While specific solubility data is limited, researchers often start with common solvents used for cembranoid diterpenes such as dimethyl sulfoxide (DMSO), ethanol, or other organic solvents. It is advisable to perform small-scale solubility tests to determine the most suitable solvent for your specific experimental needs.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been detailed in publicly available literature. However, as a cembranoid diterpene, it may be susceptible to degradation through oxidation, hydrolysis, or isomerization, particularly when exposed to light, high temperatures, or non-optimal pH conditions.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: To monitor for potential degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. These methods can help to detect the appearance of new peaks that may correspond to degradation products and a decrease in the peak corresponding to the intact this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Reduced biological activity of this compound in an assay. 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at incorrect temperature). 2. Degradation due to exposure to light or high temperatures during the experiment. 3. Instability in the chosen experimental buffer or solvent.1. Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution. Ensure stock solutions are stored at -80°C.[1] 2. Protect the compound from light by using amber vials or covering tubes with aluminum foil. Maintain temperature control throughout the experiment. 3. Perform a pilot stability study of this compound in your experimental medium by incubating it for the duration of the experiment and analyzing for degradation via HPLC or LC-MS.
Precipitation of this compound in aqueous buffer. 1. Low aqueous solubility of the compound. 2. The concentration of the organic solvent from the stock solution is too high in the final aqueous solution.1. Increase the solubility by using a co-solvent or a suitable formulation approach. Gentle warming to 37°C and sonication may also aid in dissolution.[1] 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is kept to a minimum, typically below 1%, to avoid precipitation.
Inconsistent experimental results between batches. 1. Variability in the purity of different batches of this compound. 2. Degradation of older stock solutions.1. Always use a new, unopened vial for critical experiments or qualify a new batch against a previously validated one. 2. Prepare fresh stock solutions from powder for each new set of experiments, especially if the previous stock solution is several months old.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Facilitate dissolution by gently vortexing. If necessary, warm the solution to 37°C and sonicate in an ultrasonic bath for a short period.[1]

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: General Handling Procedure to Minimize Degradation

  • Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature. Avoid repeated freeze-thaw cycles.

  • Dilution: Prepare working dilutions by adding the stock solution to the experimental buffer or medium. Ensure thorough mixing.

  • Light Protection: Throughout the experiment, protect all solutions containing this compound from direct light exposure by using amber tubes or covering them with aluminum foil.

  • Temperature Control: Maintain a consistent and appropriate temperature for your experiment. Avoid exposing the compound to high temperatures for extended periods.

  • Use Immediately: Use the prepared working solutions as soon as possible to minimize the risk of degradation in aqueous environments.

Visualizations

cluster_storage Storage cluster_experiment Experimental Workflow cluster_checkpoints Critical Stability Checkpoints Powder (-20°C) Powder (-20°C) Stock Solution (-80°C) Stock Solution (-80°C) Powder (-20°C)->Stock Solution (-80°C) Dissolution Working Solution Working Solution Stock Solution (-80°C)->Working Solution Dilution Storage Conditions Storage Conditions Stock Solution (-80°C)->Storage Conditions Assay Preparation Assay Preparation Working Solution->Assay Preparation Solvent Choice Solvent Choice Working Solution->Solvent Choice Incubation Incubation Assay Preparation->Incubation Light Exposure Light Exposure Assay Preparation->Light Exposure Data Acquisition Data Acquisition Incubation->Data Acquisition Temperature Temperature Incubation->Temperature pH of Buffer pH of Buffer Incubation->pH of Buffer

Caption: Experimental workflow with critical stability checkpoints for this compound.

This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Isomerization Isomerization This compound->Isomerization Heat, Light Degradation Products Degradation Products Oxidation->Degradation Products Hydrolysis->Degradation Products Isomerization->Degradation Products

Caption: Potential degradation pathways for a cembranoid diterpene like this compound.

Start Start Inconsistent Results? Inconsistent Results? Start->Inconsistent Results? Check Storage Check Storage Inconsistent Results?->Check Storage Yes Precipitation? Precipitation? Inconsistent Results?->Precipitation? No Check Purity Check Purity Check Storage->Check Purity Review Protocol Review Protocol Check Purity->Review Protocol End End Review Protocol->End Check Solubility Check Solubility Precipitation?->Check Solubility Yes Precipitation?->End No Adjust Solvent Adjust Solvent Check Solubility->Adjust Solvent Adjust Solvent->End

Caption: Troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: Echinophyllin C Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Echinophyllin C in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a marine secondary metabolite with a chemical formula of C₂₀H₂₉NO₃.[1] Like many marine natural products, it is a hydrophobic compound, which means it has low solubility in aqueous solutions such as buffers and cell culture media.[2][3] For experimental purposes, it is typically first dissolved in an organic solvent to create a concentrated stock solution.

Q2: Which organic solvents are recommended for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for biological assays.[4][5][6] Ethanol can also be a suitable solvent.[6] For in vivo studies, a combination of solvents like DMSO, PEG300, and Tween 80 may be used to improve solubility and bioavailability.[7]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue with hydrophobic compounds.[4] Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Lower the DMSO concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible, typically not exceeding 0.1% to 0.5%, to minimize solvent-induced artifacts and toxicity.[4]

  • Use a gentle mixing technique: When diluting, add the stock solution to the buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider co-solvents: For certain applications, the inclusion of a small amount of a co-solvent like PEG300 or a surfactant like Tween 80 in the final buffer might help maintain solubility.[7][8]

  • pH adjustment: The solubility of some compounds can be influenced by pH.[8] Depending on the pKa of this compound, adjusting the pH of the buffer might improve its solubility. This should be tested empirically.

Q4: Can I use acids or bases to dissolve this compound?

For some compounds that are difficult to dissolve, adding a small amount of a weak acid (like 1N HCl) or a weak base (like 1N NaOH or KOH) to the initial solvent can help.[1] However, the stability of this compound under acidic or basic conditions is not well-documented. Therefore, this approach should be used with caution and validated to ensure the compound's integrity is not compromised.

Q5: How should I store this compound stock solutions?

Concentrated stock solutions in an appropriate solvent like DMSO are generally more stable than dilute aqueous solutions.[1] It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.

Data Presentation

Solvent/SolutionSolubility ProfileRecommendations & Remarks
Water/Aqueous Buffers Very low to insolubleDirect dissolution is not recommended.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.[4][5][6]
Ethanol Likely solubleCan be used as an alternative to DMSO for stock solution preparation.[6]
Methanol Likely solubleOften used in the extraction and purification of marine natural products.[9]
Co-solvent mixtures (e.g., DMSO/PEG300/Tween 80) Can enhance solubility in aqueous mediaUseful for in vivo formulations and some in vitro assays.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a specific amount of this compound powder (Molecular Weight: 331.45 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious about compound stability at elevated temperatures.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Testing this compound Solubility in a New Buffer
  • Prepare a High-Concentration Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM or higher, as described in Protocol 1).

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the target buffer. For example, prepare dilutions to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and low (e.g., 0.1%).

  • Incubation: Incubate the dilutions at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation. Turbidity or visible particles indicate that the compound has precipitated out of solution.

  • (Optional) Spectrophotometric Analysis: For a more quantitative assessment, centrifuge the samples and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A decrease in absorbance compared to a freshly prepared, non-precipitated sample indicates insolubility.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Warm to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -20°C/-80°C dissolve->store dilute 6. Serially Dilute Stock in Buffer (Keep DMSO % low) store->dilute Use Stock prepare_buffer 5. Prepare Experimental Buffer prepare_buffer->dilute incubate 7. Incubate at Experimental Temperature dilute->incubate inspect 8. Visually Inspect for Precipitation incubate->inspect

Caption: Workflow for preparing this compound working solutions.

troubleshooting_workflow Troubleshooting Precipitation Issues start Precipitation Observed in Working Solution lower_conc Lower Final This compound Concentration start->lower_conc check_dmso Check Final DMSO % (aim for <=0.1%) start->check_dmso modify_dilution Modify Dilution Technique (e.g., dropwise addition with vortexing) start->modify_dilution test_cosolvent Test Addition of a Co-solvent (e.g., PEG300, Tween 80) start->test_cosolvent resolution Solution Remains Clear lower_conc->resolution check_dmso->resolution modify_dilution->resolution test_cosolvent->resolution

Caption: Troubleshooting workflow for precipitation issues.

References

Optimizing Echinophyllin C Dosage for Cell Culture: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant lack of publicly available scientific literature on the use of Echinophyllin C in mammalian cell culture. This technical support guide is therefore based on general principles for introducing a new, uncharacterized compound to a cell culture system. The information provided should be adapted based on empirical data generated from your specific experiments.

This compound is a bioactive secondary metabolite originally isolated from soft corals.[1] Its primary described mode of action is the disruption of cellular membranes and inhibition of essential enzymatic pathways in microbial cells, suggesting potent antimicrobial properties.[1] While its effects on eukaryotic cells have not been extensively documented, researchers may be interested in exploring its therapeutic potential in areas such as oncology or immunology.

This guide provides a foundational framework for researchers, scientists, and drug development professionals to systematically approach the optimization of this compound dosage in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a new cell culture experiment?

A1: As there is no established data, it is crucial to start with a very wide range of concentrations to determine the cytotoxic profile of this compound on your specific cell line. A typical starting point would be a serial dilution spanning several orders of magnitude, for example, from 1 nM to 100 µM.

Q2: How can I determine the optimal dosage of this compound for my experiments?

A2: The optimal dosage will be cell line-dependent and experiment-specific. It is essential to perform a dose-response curve to identify the concentration that elicits the desired biological effect without causing excessive cytotoxicity. This is often represented as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Q3: What are the common signs of cytotoxicity I should look for?

A3: Visual signs of cytotoxicity under a microscope include changes in cell morphology (rounding, shrinking, detachment), a decrease in cell density, and an increase in floating dead cells or cellular debris. For quantitative assessment, cytotoxicity assays are recommended.

Q4: How long should I expose my cells to this compound?

A4: The incubation time is a critical parameter and should be optimized. Initial experiments can be performed at standard time points such as 24, 48, and 72 hours to observe both acute and long-term effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death Even at Low Concentrations The cell line is highly sensitive to this compound. The compound may be unstable in culture medium, leading to toxic byproducts.Use a lower concentration range in your next experiment. Perform a time-course experiment to see if toxicity increases over time. Ensure the compound is properly dissolved and stable in your media.
No Observable Effect at High Concentrations The cell line may be resistant to this compound. The compound may have low solubility or may bind to components in the serum.Test on a different, potentially more sensitive, cell line. Try dissolving the compound in a different solvent (ensure solvent controls are included). Consider reducing the serum concentration if experimentally feasible.
Inconsistent Results Between Experiments Variability in cell passage number or health. Inconsistent preparation of this compound stock solution. Pipetting errors.Use cells within a consistent and low passage number range. Prepare fresh stock solutions for each experiment or store aliquots at -80°C to avoid freeze-thaw cycles. Calibrate pipettes and ensure accurate dilutions.
Precipitation of Compound in Culture Media Poor solubility of this compound in aqueous solutions.Ensure the stock solution is fully dissolved before diluting in media. Consider using a different solvent for the stock solution. Do not store diluted solutions for extended periods.

Experimental Protocols

Determining the Cytotoxicity Profile of this compound using an MTT Assay

This protocol outlines a common method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Potential Signaling Pathways to Investigate

Given that this compound is described as disrupting cellular membranes and enzymatic pathways in microbes, its effects on mammalian cells could involve various signaling pathways. The following diagram illustrates a hypothetical workflow for investigating these potential effects.

G cluster_0 Initial Screening cluster_1 Hypothesis Generation cluster_2 Pathway Analysis cluster_3 Target Identification Determine IC50 Determine IC50 Membrane Integrity Membrane Integrity Determine IC50->Membrane Integrity Observe Morphology Observe Morphology Cell Cycle Arrest Cell Cycle Arrest Observe Morphology->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Observe Morphology->Apoptosis Induction Western Blot Western Blot Membrane Integrity->Western Blot Enzyme Inhibition Enzyme Inhibition Enzyme Inhibition->Western Blot Flow Cytometry Flow Cytometry Cell Cycle Arrest->Flow Cytometry Apoptosis Induction->Flow Cytometry Specific Kinase Pathways Specific Kinase Pathways Western Blot->Specific Kinase Pathways Caspase Activation Caspase Activation Flow Cytometry->Caspase Activation qPCR qPCR qPCR->Specific Kinase Pathways

Caption: Experimental workflow for investigating the mechanism of action of this compound.

References

Technical Support Center: Echinophyllin C Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Echinophyllin C.

Troubleshooting Crystallization Issues

Crystallization of this compound, a marine-derived cembranoid diterpene, can present several challenges. This guide addresses common problems in a question-and-answer format to assist in your experimental workflow.

Q1: My this compound is not dissolving in the chosen solvent.

A1: This indicates that the solvent polarity may not be suitable for this compound. Cembranoid diterpenes, as a class, are often soluble in moderately polar organic solvents.

  • Recommended Action:

    • Consult the Solvent Miscibility Table: Start by selecting a solvent in which this compound is known to be soluble for creating stock solutions, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.

    • Solvent Screening: If the initial solvent fails, a systematic screening of solvents with varying polarities is recommended. The table below provides a list of potential solvents to test.

    • Gentle Heating: For some solvents, gentle heating (e.g., to 37°C) and sonication can aid dissolution. However, be cautious of potential degradation at elevated temperatures.

Q2: this compound precipitates out of solution too quickly, forming an amorphous powder instead of crystals.

A2: Rapid precipitation is often a result of high supersaturation, which does not allow for the orderly arrangement of molecules into a crystal lattice.

  • Recommended Action:

    • Reduce Supersaturation: This can be achieved by:

      • Slowing down the evaporation rate: Cover the crystallization vessel with a cap containing a small-bore needle.

      • Slowing down the cooling rate: If using a cooling crystallization method, transfer the vessel to an insulated container (e.g., a Dewar flask) to slow the rate of temperature decrease.

      • Using a solvent/anti-solvent system with lower diffusion rates: Refer to the solvent properties table for viscosity and vapor pressure data.

    • Vapor Diffusion Method: This is a highly controlled method for achieving optimal supersaturation. A typical setup is illustrated in the workflow diagram below.

Q3: An oil has formed instead of crystals ("oiling out").

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is common when the melting point of the compound is lower than the crystallization temperature or when impurities are present.

  • Recommended Action:

    • Lower the Crystallization Temperature: If possible, conduct the crystallization at a lower temperature to ensure the compound solidifies.

    • Change the Solvent System: Use a solvent in which this compound is less soluble, or increase the proportion of the anti-solvent.

    • Increase Purity: Ensure the this compound sample is of high purity (>95%). Additional purification steps like column chromatography may be necessary.

    • Seeding: Introduce a seed crystal of this compound (if available) to encourage nucleation and growth of the crystalline form.

Q4: No crystals have formed after an extended period.

A4: This could be due to insufficient supersaturation or the presence of inhibitors.

  • Recommended Action:

    • Increase Supersaturation:

      • Allow for more solvent evaporation: If using the slow evaporation method, increase the opening size for vapor to escape.

      • Increase the concentration of the anti-solvent: In a vapor diffusion setup, use a higher concentration of the more volatile anti-solvent in the reservoir.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a clean glass rod to create nucleation sites.

      • Seeding: Add a small, well-formed crystal of this compound.

    • Check for Impurities: Even small amounts of impurities can inhibit crystallization. Re-purify the sample if necessary.

Q5: The resulting crystals are too small or of poor quality (e.g., needles, plates).

A5: Crystal morphology is influenced by factors such as the solvent, temperature, and rate of crystal growth.

  • Recommended Action:

    • Optimize the Solvent System: Experiment with different solvent and anti-solvent combinations. Additives or co-solvents can sometimes influence crystal habit.

    • Control the Growth Rate: A slower growth rate generally leads to larger, higher-quality crystals. Fine-tune the evaporation or cooling rate.

    • Vary the Temperature: Set up crystallization experiments at different temperatures (e.g., 4°C, room temperature).

Frequently Asked Questions (FAQs)

What is the chemical formula and molecular weight of this compound? The chemical formula for this compound is C₂₀H₂₉NO₃, and its molecular weight is 331.45 g/mol .

What is a good starting point for solvent selection for this compound crystallization? Based on the general solubility of related marine alkaloids and cembranoids, moderately polar solvents are a good starting point. A suggested screening panel is provided in the data tables below. Most alkaloids are poorly soluble in water but readily dissolve in organic solvents like diethyl ether and chloroform. Their salts, however, are typically soluble in water and alcohol.

What are the recommended storage conditions for this compound? For long-term stability, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.

How does the lactam ring in this compound affect its properties? The lactam (a cyclic amide) functionality introduces polarity and the potential for hydrogen bonding, which can influence its solubility and crystal packing. Lactams are known to be key pharmacophores in many bioactive compounds.

Are there any predictive models that can assist in determining the solubility of this compound? Yes, several computational models like COSMO-RS and various machine learning approaches can predict the solubility of organic molecules in different solvents.[1][2][3][4] These can be useful for pre-screening potential solvent systems before extensive experimental work.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents

Disclaimer: The following data are estimations based on the general solubility of cembranoid diterpenes and marine alkaloids. Experimental verification is highly recommended.

SolventDielectric Constant (20°C)Boiling Point (°C)Estimated Solubility
n-Hexane1.8869Low
Diethyl Ether4.3434.6Moderate
Toluene2.38111Moderate
Ethyl Acetate6.0277.1High
Chloroform4.8161.2High
Dichloromethane9.0839.6High
Acetone20.756High
Isopropanol19.982.6Moderate
Ethanol24.578.4Moderate
Methanol32.764.7Moderate-Low
Acetonitrile37.581.6Moderate-Low
Water80.1100Very Low
Table 2: Common Solvent/Anti-Solvent Systems for Vapor Diffusion Crystallization
Solvent (for this compound)Anti-Solvent (in reservoir)
Dichloromethanen-Hexane
DichloromethaneDiethyl Ether
Chloroformn-Hexane
Ethyl Acetaten-Hexane
Acetonen-Hexane
Toluenen-Hexane

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Dissolution: Dissolve 5-10 mg of high-purity this compound in 0.5-1.0 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane) in a small, clean vial. Gentle warming and sonication may be applied if necessary.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean crystallization vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Monitor the vial periodically for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion Crystallization (Hanging Drop)
  • Reservoir Preparation: Add 500 µL of the anti-solvent (e.g., n-hexane) to the well of a crystallization plate.

  • Drop Preparation: On a siliconized glass coverslip, mix 2 µL of a concentrated this compound solution (in a solvent like dichloromethane) with 2 µL of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.

  • Incubation: Store the plate in a stable, vibration-free location at a constant temperature.

  • Monitoring: Observe the drop for crystal formation. Over time, the more volatile solvent in the drop will diffuse to the reservoir, slowly increasing the concentration of this compound and promoting crystallization.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_troubleshoot Troubleshooting start High-Purity This compound (>95%) dissolve Dissolve in Suitable Solvent start->dissolve filtrate Filter Solution (0.22 µm) dissolve->filtrate slow_evap Slow Evaporation filtrate->slow_evap vapor_diff Vapor Diffusion filtrate->vapor_diff cooling Slow Cooling filtrate->cooling crystals Single Crystals slow_evap->crystals no_crystals No Crystals / Oil / Powder slow_evap->no_crystals vapor_diff->crystals vapor_diff->no_crystals cooling->crystals cooling->no_crystals xray X-ray Diffraction crystals->xray optimize Optimize Conditions: - Solvent System - Temperature - Concentration - Purity no_crystals->optimize Iterate optimize->filtrate

Caption: General workflow for this compound crystallization and troubleshooting.

logical_relationship cluster_factors Controlling Factors supersaturation Supersaturation nucleation Nucleation supersaturation->nucleation growth Crystal Growth nucleation->growth crystals High-Quality Crystals growth->crystals concentration Concentration concentration->supersaturation temperature Temperature temperature->supersaturation temperature->growth solvent Solvent/Anti-solvent solvent->supersaturation solvent->growth purity Purity purity->nucleation

Caption: Key stages and influencing factors in the crystallization process.

References

Technical Support Center: Minimizing Off-Target Effects of Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize and characterize the off-target effects of Echinophyllin C, a novel bioactive compound. Given that this compound is a recently identified natural product, this guide focuses on foundational strategies for target deconvolution and off-target profiling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a bioactive secondary metabolite derived from soft corals. Its chemical formula is C₂₀H₂₉NO₃.[1] Preliminary studies indicate that it possesses antimicrobial properties, with a proposed mechanism of action involving the disruption of cellular membranes and inhibition of essential enzymatic pathways in microbes.[1] Its effects on mammalian cells and specific protein targets are not yet well-characterized.

Q2: What are off-target effects and why are they a concern for a new compound like this compound?

Q3: What is the first step in characterizing the potential off-target effects of this compound?

A3: The initial and most critical step is to identify the primary molecular target(s) of this compound in the relevant biological system (e.g., mammalian cells). Without knowing the on-target, it is impossible to define what constitutes an off-target effect. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed for this purpose.

Q4: How can I differentiate between on-target and off-target phenotypes in my experiments?

A4: Differentiating on-target from off-target effects is a multi-step process. Key strategies include:

  • Dose-response analysis: On-target effects should correlate with the compound's potency (e.g., IC50 or EC50) for the primary target. Off-target effects often appear at higher concentrations.

  • Use of structurally distinct analogs: Synthesizing and testing analogs of this compound can help determine if a biological effect is due to the core scaffold (and thus more likely on-target) or a specific chemical feature that might mediate off-target interactions.

  • Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the putative target protein should rescue or mimic the phenotype observed with this compound treatment if the effect is on-target.

  • Rescue experiments: Overexpressing a mutated version of the target protein that does not bind this compound should prevent the compound-induced phenotype.

Troubleshooting Guide: Unexpected Phenotypes with this compound

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
High Cellular Toxicity at Low Concentrations This compound may be hitting a critical off-target protein essential for cell viability.1. Perform a broad off-target screening panel (e.g., kinase panel, safety pharmacology panel).2. Conduct a cell cycle analysis to identify specific cell cycle arrest points.3. Use a lower, non-toxic concentration and look for more subtle, target-specific effects.
Inconsistent Results Across Different Cell Lines The expression levels of the on-target or off-target proteins may vary between cell lines.1. Perform quantitative PCR (qPCR) or Western blotting to compare the expression of the putative target in the different cell lines.2. Characterize the off-target profile in each cell line to identify cell-specific off-targets.
Phenotype Does Not Correlate with Putative Target Engagement The observed phenotype may be due to an off-target effect, or the engagement of the putative target does not produce the expected outcome.1. Employ a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.2. Use a structurally unrelated inhibitor of the same target to see if the phenotype is recapitulated.3. Consider that this compound may have multiple targets contributing to the phenotype.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that this compound binds to its intended target protein in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling for Off-Target Identification

This protocol outlines a general approach to screen this compound against a panel of kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.

  • Kinase Assay: In a multi-well plate, combine the recombinant kinase, a suitable substrate, and ATP.

  • Incubation: Add the diluted this compound or vehicle control to the wells and incubate at room temperature for a specified time.

  • Detection: Add a detection reagent that measures the amount of ATP consumed or the amount of phosphorylated substrate.

  • Data Acquisition: Read the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Results are typically reported as the percentage of remaining kinase activity compared to the vehicle control.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

Kinase Target% Inhibition at 1 µM this compound% Inhibition at 10 µM this compound
Target Kinase X85%98%
Off-Target Kinase A15%55%
Off-Target Kinase B5%20%
Off-Target Kinase C2%10%

Table 2: Comparison of Inhibitor Characteristics (Hypothetical)

CompoundOn-Target IC50 (nM)Off-Target A IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
This compound50150030
Analog EC-275>10,000>133
Competitor Compound Y201005

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 On-Target Validation cluster_2 Off-Target Profiling phenotypic_screening Phenotypic Screening target_id Target Identification phenotypic_screening->target_id biochemical_assay Biochemical Assay (IC50) target_id->biochemical_assay off_target_screening Broad Panel Screening target_id->off_target_screening cetsa Cellular Target Engagement (CETSA) biochemical_assay->cetsa genetic_validation Genetic Validation (siRNA/CRISPR) cetsa->genetic_validation counter_screening Counter-Screening off_target_screening->counter_screening chemoproteomics Chemoproteomics counter_screening->chemoproteomics

Caption: Experimental workflow for characterizing a novel compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Echinophyllin_C This compound Target_Protein Target Protein X Echinophyllin_C->Target_Protein Off_Target_Protein Off-Target Protein Y Echinophyllin_C->Off_Target_Protein Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Inhibition Biological_Response Desired Biological Response Downstream_Effector_1->Biological_Response Downstream_Effector_2 Downstream Effector 2 Off_Target_Protein->Downstream_Effector_2 Inhibition Side_Effect Undesired Side Effect Downstream_Effector_2->Side_Effect

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Improving Yield in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Echinophyllin C": Our resources indicate that "this compound" is not a widely documented compound in scientific literature. The following guide provides expertise on enhancing yields for complex natural product syntheses, with a special focus on palladium-catalyzed cross-coupling reactions—a frequent and critical step in such endeavors. The principles and troubleshooting strategies outlined here are broadly applicable to the synthesis of intricate molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of palladium-catalyzed cross-coupling reactions?

A1: The yield of these reactions is highly sensitive to a number of variables. Key factors include the choice of palladium precatalyst and ligand, the type and concentration of the base, the solvent system, reaction temperature, and time. The purity of all reagents and the strict maintenance of an inert atmosphere are also critical for success.[1][2]

Q2: How does the choice of ligand impact the reaction?

A2: The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst deactivation. Bulky, electron-rich phosphine ligands often facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be rate-limiting, thereby improving yields, especially for challenging substrates.[3]

Q3: What is the role of the base in a Suzuki-Miyaura coupling, and how does its selection affect the outcome?

A3: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid derivative to the palladium center. The strength, solubility, and nature of the base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate and yield. An inappropriate base can lead to side reactions like hydrolysis of the starting materials or catalyst deactivation.[2][4]

Q4: My reaction is not going to completion, even after extended reaction times. What could be the issue?

A4: Incomplete conversion can be due to several factors. Catalyst deactivation, where the active Pd(0) species is oxidized or forms inactive aggregates (palladium black), is a common cause.[4] Other possibilities include insufficient catalyst loading, poor solubility of reagents, or the presence of impurities in the starting materials or solvent that can poison the catalyst.

Q5: How can I minimize the formation of homocoupling byproducts?

A5: Homocoupling, particularly of the boronic acid in Suzuki-Miyaura reactions, is often promoted by the presence of oxygen. Rigorous deoxygenation of the reaction mixture through methods like freeze-pump-thaw cycles or bubbling with an inert gas (argon or nitrogen) is essential to suppress this side reaction.

Troubleshooting Guides

This section addresses specific issues you may encounter during your palladium-catalyzed cross-coupling reactions.

Problem 1: Low or No Product Yield

Question: I am performing a cross-coupling reaction (e.g., Suzuki or Heck) and observing very low or no formation of the desired product. What are the potential causes and solutions?

Answer: Low yields can stem from several factors. A systematic approach to troubleshoot this issue is recommended:

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Use a reliable precatalyst or ensure appropriate reducing conditions if starting with a Pd(II) source. Consider increasing the catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%).[5]
Poor Ligand Choice Screen a variety of phosphine ligands. For sterically hindered or electron-rich substrates, bulky, electron-rich ligands are often more effective.
Inappropriate Base The choice of base is critical and often substrate-dependent. Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The solubility and strength of the base can significantly affect the reaction rate and yield.[2]
Solvent Effects The reaction solvent influences the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, or DMF are common, often with the addition of water for Suzuki couplings. Consider screening different solvent systems.
Oxygen Sensitivity Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
Impure Reagents Impurities in the starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.
Problem 2: Significant Side Product Formation

Question: My reaction is producing a significant amount of side products, such as homocoupled products or hydrolyzed starting materials. How can I improve the selectivity?

Answer: The formation of side products can often be minimized by optimizing the reaction conditions:

Side Reaction Mitigation Strategies
Homocoupling of Boronic Acid (Suzuki) This is often caused by oxygen. Ensure rigorous degassing of the reaction mixture. Running the reaction at a lower temperature may also help.
Hydrolysis of Aryl Halide/Triflate This can occur with certain substrates, especially under strongly basic conditions. Use a weaker or less nucleophilic base (e.g., K₂CO₃ instead of NaOH). Running the reaction at a lower temperature and for a shorter duration can also minimize hydrolysis.[4]
β-Hydride Elimination (Heck) In some cases, β-hydride elimination can lead to undesired olefin isomers. The choice of ligand and additives can influence the regioselectivity of the olefin insertion and the rate of reductive elimination versus β-hydride elimination.[6][7]
Protodeboronation (Suzuki) The boronic acid can be cleaved by protons, especially in the presence of water and certain bases. Using anhydrous solvents or a different base might be beneficial. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also prevent this side reaction.
Problem 3: Difficulty in Product Purification

Question: I am having trouble purifying my product from residual palladium catalyst and ligands. What are effective purification strategies?

Answer: Removing palladium residues is crucial, especially for pharmaceutical applications.

Purification Challenge Recommended Solutions
Residual Palladium Catalyst After initial workup and chromatography, residual palladium can often remain.[8] Treatment of the product solution with metal scavengers (e.g., silica-supported thiols or amines) can effectively reduce palladium levels.[8][9] Filtration through activated carbon can also be effective.
Ligand-Related Impurities Phosphine ligands can be oxidized during the reaction, leading to phosphine oxide byproducts that can be difficult to separate. Choosing a ligand that is more resistant to oxidation or using specific chromatographic conditions can help. In some cases, recrystallization of the final product is an effective purification method.
Phase-Transfer Catalyst Residues If a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is used, it can sometimes be challenging to remove. Thorough aqueous washes during the workup are important.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize representative data for the optimization of Suzuki-Miyaura and Heck reactions, demonstrating how systematic changes in reaction parameters can significantly impact product yield.

Table 1: Optimization of a Suzuki-Miyaura Coupling Reaction [10][11][12]

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001265
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001285
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane/H₂O100892
4Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane/H₂O801288
5PdCl₂(dppf) (2)-Cs₂CO₃DMF110695

Table 2: Optimization of a Heck Reaction [13][14]

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1Pd(OAc)₂ (5)-Et₃NDMF1002455
2Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile801878
3Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMA1201285
4PdCl₂(PPh₃)₂ (2)-NaOAcNMP1301082
5Pd EnCat® 40 (1.5)-DIPEAEthanol (MW)1400.591

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction[16][17][18]
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Heck Coupling Reaction[14][19]
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., DMF or acetonitrile), followed by the base (e.g., triethylamine, 2.0 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the alkene (1.2-1.5 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition pd_transmetal Ar-Pd(II)-Ar'(L₂) pd_complex->pd_transmetal Transmetalation salts X-B(OR)₂(Base) pd_complex->salts pd_transmetal->pd0 Reductive Elimination product Ar-Ar' pd_transmetal->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OR)₂ boronic_acid->pd_transmetal base Base base->pd_transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd_oxidative R-Pd(II)-X(L₂) pd0->pd_oxidative Oxidative Addition pd_insertion R-CH₂-CH(R')-Pd(II)-X(L₂) pd_oxidative->pd_insertion Olefin Insertion (Syn) pd_insertion->pd0 β-Hydride Elimination (Syn) product R-HC=CHR' pd_insertion->product hx_base H-X • Base pd_insertion->hx_base aryl_halide R-X aryl_halide->pd_oxidative alkene H₂C=CHR' alkene->pd_insertion base Base base->pd0 Regeneration

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Optimization_Workflow start Initial Reaction Conditions (Low Yield) screen_catalyst Screen Pd Precatalysts & Ligands start->screen_catalyst screen_base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) screen_catalyst->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) screen_base->screen_solvent optimize_temp Optimize Temperature & Reaction Time screen_solvent->optimize_temp check_yield Analyze Yield and Purity optimize_temp->check_yield check_yield->screen_catalyst Suboptimal end Optimized Protocol (High Yield) check_yield->end Acceptable

Caption: General workflow for optimizing a cross-coupling reaction.

References

"Echinophyllin C purification challenges and solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Echinophyllin C Purification

Disclaimer: The following troubleshooting guides and FAQs are designed to support researchers, scientists, and drug development professionals in the purification of this compound. As of November 2025, a detailed, publicly available protocol for the purification of this compound has not been established in scientific literature. Therefore, the information provided below is based on best practices and established methodologies for the isolation of similar bioactive secondary metabolites from marine soft corals, the known source of this compound.

This compound is a bioactive secondary metabolite with the chemical formula C₂₀H₂₉NO₃, derived from marine soft corals.[1][2] Its purification presents challenges common to marine natural product chemistry, including low natural abundance, complex mixtures of related compounds, and potential instability.

Frequently Asked Questions (FAQs)

Q1: What is the first step in purifying this compound from a coral sample?

A1: The initial step is the extraction of the coral tissue. This is typically achieved by homogenizing the collected coral sample and extracting it with an organic solvent. Common solvents for extracting moderately polar compounds like this compound include methanol, acetone, or a mixture of dichloromethane and methanol (DCM:MeOH).[3][4] The choice of solvent is critical and may require optimization to maximize the yield of the target compound while minimizing the extraction of highly polar or nonpolar impurities.

Q2: My crude extract is a complex mixture with a lot of pigments and lipids. How can I perform an initial cleanup?

A2: A common and effective method for initial cleanup of a crude coral extract is liquid-liquid partitioning.[3][5] After the initial extraction and concentration, the residue can be partitioned between an aqueous layer and a series of immiscible organic solvents of increasing polarity. For a compound with the polarity of this compound, a typical partitioning scheme might involve sequential extractions with hexane (to remove nonpolar lipids), ethyl acetate (EtOAc), and butanol. The fraction containing this compound would need to be determined by analytical methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: What chromatographic techniques are best suited for the purification of this compound?

A3: A multi-step chromatographic approach is usually necessary for the purification of a target compound from a complex natural extract.[3][5]

  • Initial Fractionation: Column chromatography using normal-phase silica gel or reversed-phase C18 silica gel is a standard first step to separate the extract into simpler fractions.

  • Intermediate Purification: Medium Pressure Liquid Chromatography (MPLC) can be used for a faster and more efficient separation of the target-containing fraction.

  • Final Purification: High-Performance Liquid Chromatography (HPLC), particularly preparative or semi-preparative HPLC, is essential for obtaining the pure compound.[3] Both normal-phase and reversed-phase HPLC may be required to resolve this compound from closely related impurities.

Q4: How can I monitor the presence of this compound during the purification process?

A4: Monitoring the target compound is crucial at each step. Analytical techniques such as TLC and HPLC coupled with a UV detector are commonly used. If a standard of this compound is available, it can be used for comparison. In the absence of a standard, bioactivity-guided fractionation can be employed, where each fraction is tested for the desired biological activity (e.g., antimicrobial activity) to track the compound of interest.[1][3] Mass spectrometry (MS) can also be used to detect the presence of the compound by its specific mass-to-charge ratio.

Q5: I am experiencing low recovery of my target compound. What could be the reasons?

A5: Low recovery is a common challenge in natural product purification.[6] Potential causes include:

  • Low natural abundance: The concentration of this compound in the coral may be inherently low.

  • Compound instability: this compound may be sensitive to pH, temperature, or light, leading to degradation during the purification process.

  • Adsorption: The compound may irreversibly adsorb to the stationary phase of the chromatography column or to glassware.

  • Multiple chromatographic steps: Each purification step inevitably leads to some loss of material.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Broad or Tailing Peaks in HPLC - Column overload- Inappropriate mobile phase- Secondary interactions with the stationary phase- Reduce the sample amount injected.- Optimize the mobile phase composition and gradient.- Add a modifier (e.g., a small amount of acid or base) to the mobile phase to suppress secondary interactions.
Co-elution of Impurities - Insufficient resolution of the chromatographic system- Try a different stationary phase (e.g., switch from C18 to a phenyl-hexyl or cyano column).- Optimize the mobile phase gradient for better separation.- Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase).
Loss of Bioactivity in Fractions - Degradation of the active compound- Work at lower temperatures and protect samples from light.- Use buffers to maintain a stable pH.- Minimize the duration of the purification steps.
Inconsistent TLC/HPLC Results - Sample degradation- Inconsistent solvent quality- Variation in stationary phase- Store extracts and fractions at low temperatures, preferably under an inert atmosphere.- Use high-purity solvents for all chromatographic steps.- Use columns from the same batch for reproducible results.

Experimental Protocols

General Protocol for Extraction and Initial Fractionation of Coral Metabolites
  • Sample Preparation: Lyophilize (freeze-dry) the collected soft coral tissue to remove water and then grind it into a fine powder.

  • Extraction: Macerate the powdered coral tissue in a suitable solvent (e.g., 1:1 DCM:MeOH) at room temperature with stirring for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 9:1 MeOH:H₂O mixture.

    • Perform liquid-liquid extraction with hexane to remove nonpolar compounds.

    • Reduce the methanol concentration in the aqueous layer to approximately 60% and then extract with ethyl acetate.

    • The remaining aqueous layer can be further extracted with n-butanol.

    • Evaporate the solvents from each fraction.

  • Fraction Analysis: Analyze each fraction by analytical TLC or HPLC to determine which fraction contains this compound.

General Protocol for Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Pre-equilibrate a silica gel column with a nonpolar solvent (e.g., hexane).

    • Dissolve the target-containing fraction (e.g., the ethyl acetate fraction) in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., increasing percentages of ethyl acetate in hexane).

    • Collect fractions and monitor by TLC.

  • Reversed-Phase HPLC:

    • Combine fractions from the previous step that show the presence of the target compound.

    • Use a semi-preparative reversed-phase (C18) HPLC column.

    • Elute with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water.

    • Monitor the elution profile with a UV detector at a suitable wavelength.

    • Collect the peak corresponding to this compound.

  • Purity Assessment: Assess the purity of the final compound using analytical HPLC with a diode array detector (DAD) and by mass spectrometry.

Data Presentation

While specific quantitative data for this compound purification is not available, researchers should aim to collect and present their data in a structured format to ensure reproducibility and clarity.

Table 1: Example of a Purification Summary Table

Purification Step Starting Material (g) Fraction Mass (g) Yield (%) Purity (%)
Crude Extract500 (dry coral weight)25.05.0 (from coral)<1
Ethyl Acetate Fraction25.05.020.0 (from crude)5
Silica Gel Fraction #55.00.510.0 (from EtOAc)40
Semi-prep HPLC0.50.024.0 (from silica)>95

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Characterization coral Coral Sample extract Crude Extract coral->extract partition Solvent Partitioning extract->partition cc Column Chromatography partition->cc hplc Preparative HPLC cc->hplc pure Pure this compound hplc->pure analysis Purity & Structural Analysis (HPLC, MS, NMR) pure->analysis

Caption: Generalized workflow for the purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield of This compound cause1 Inefficient Extraction start->cause1 cause2 Compound Degradation start->cause2 cause3 Loss During Chromatography start->cause3 sol1a Optimize Extraction Solvent cause1->sol1a sol1b Increase Extraction Time/Repetitions cause1->sol1b sol2a Use Stabilizers/Antioxidants cause2->sol2a sol2b Control Temperature and pH cause2->sol2b sol3a Optimize Stationary/Mobile Phase cause3->sol3a sol3b Reduce Number of Steps cause3->sol3b

Caption: Troubleshooting logic for addressing low purification yields.

References

Technical Support Center: Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and experimental use of Echinophyllin C. Please note that while specific information for this compound is provided where available, the experimental protocols and troubleshooting guides are based on general best practices for novel marine-derived natural products due to the limited amount of published data specifically on this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bioactive secondary metabolite derived from soft corals.[1] It is investigated for its potential therapeutic applications, particularly its antimicrobial properties.[1] Its mode of action is thought to involve the disruption of cellular membranes and inhibition of essential enzymatic pathways in microbes.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C and is stable for up to one year.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]

Q3: How should I handle this compound in the laboratory?

A3: As with any chemical compound, proper personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Handling should be performed in a well-ventilated area or under a chemical fume hood. Avoid inhalation of the powder and direct contact with skin and eyes.

Q4: In which solvents is this compound soluble?

A4: While specific quantitative solubility data is not widely available, supplier information suggests that DMSO is a suitable solvent for creating stock solutions. To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.[2] For in vivo studies, formulations may include co-solvents such as PEG300 and Tween 80.[2]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₂₀H₂₉NO₃[1]
Molecular Weight331.4 g/mol [1]
Storage (Powder)-20°C for up to 3 years[2]
Storage (in Solvent)-80°C for up to 1 year[2]

Experimental Protocols

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a general framework for assessing the antimicrobial activity of this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile microbial growth medium to each well of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in the growth medium to the final required concentration.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate.

    • Include positive controls (microorganism in medium without this compound) and negative controls (medium only).

    • Incubate the plate under conditions optimal for the growth of the test microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the plates for microbial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

General Protocol for Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for evaluating the cytotoxic effects of this compound on a mammalian cell line.

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO₂ incubator.

  • Treatment with this compound:

    • Prepare a series of dilutions of the this compound stock solution in a complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Troubleshooting Guides

Antimicrobial Susceptibility Testing
IssuePossible CauseSuggested Solution
No inhibition of microbial growth at any concentration 1. This compound is not effective against the tested microbe. 2. The compound has degraded. 3. Incorrect concentration of the inoculum.1. Test against a different panel of microorganisms. 2. Use a freshly prepared stock solution. Ensure proper storage. 3. Verify the inoculum density using spectrophotometry or plate counts.
Precipitation of this compound in the medium 1. Poor solubility of the compound in the aqueous medium. 2. The concentration of the compound exceeds its solubility limit.1. Use a co-solvent if compatible with the assay. 2. Test a lower range of concentrations.
Inconsistent results between replicates 1. Pipetting errors. 2. Uneven distribution of the inoculum.1. Ensure proper calibration and use of pipettes. 2. Mix the inoculum suspension thoroughly before adding to the wells.
Cytotoxicity Assay
IssuePossible CauseSuggested Solution
High variability in results 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Pipetting inaccuracies.1. Ensure a single-cell suspension before seeding and mix well. 2. Avoid using the outermost wells of the plate. Fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and be consistent with pipetting techniques.
Vehicle control shows significant cell death 1. The solvent (e.g., DMSO) is at a toxic concentration.1. Ensure the final concentration of the solvent in the medium is low (typically ≤ 0.5% for DMSO) and non-toxic to the cells.
No cytotoxic effect observed 1. The concentrations tested are too low. 2. The incubation time is too short. 3. The cell line is resistant to the compound.1. Test a higher range of concentrations. 2. Increase the duration of exposure to the compound. 3. Use a different cell line or a positive control to ensure the assay is working.

Visualizations

experimental_workflow_antimicrobial cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plate Prepare 96-well Plate with Serial Dilutions prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate inoculate->incubate read_results Visually Assess Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells seed_cells->treat_cells prep_treatment Prepare this compound Dilutions prep_treatment->treat_cells incubate_treatment Incubate treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end_node End calculate_viability->end_node

Caption: Workflow for Cytotoxicity MTT Assay.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps unexpected_result Unexpected Experimental Result compound_issue Compound-related (Solubility, Stability) unexpected_result->compound_issue protocol_issue Protocol-related (Pipetting, Concentration) unexpected_result->protocol_issue reagent_issue Reagent/Cell-related (Contamination, Viability) unexpected_result->reagent_issue verify_compound Verify Compound Integrity and Solubility compound_issue->verify_compound review_protocol Review and Optimize Experimental Protocol protocol_issue->review_protocol check_reagents Check Reagents and Cell Health reagent_issue->check_reagents

Caption: General Troubleshooting Logic Flow.

References

"Echinophyllin C interference in biochemical assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinophyllin C. The information is designed to help identify and resolve potential interference in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our research?

A1: this compound is a bioactive secondary metabolite derived from marine soft corals.[1] It is investigated for its potential therapeutic applications, particularly as a novel antimicrobial agent, due to its mode of action which involves disrupting cellular membranes and inhibiting essential enzymatic pathways in microbial cells.[1] Its unique chemical structure also makes it a valuable tool for studying marine chemical ecology.[1]

Q2: We are observing high background signals in our fluorescence-based assay when this compound is present. What could be the cause?

A2: this compound is derived from Echinophyllia corals, which are known for their vibrant fluorescence.[2][3] It is highly probable that this compound is intrinsically fluorescent, which can lead to false positives or high background signals in fluorescence-based assays.[4][5][6] It is crucial to measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths.

Q3: Our dose-response curves for this compound are inconsistent and show poor correlation between structure and activity. What could be the issue?

A3: Inconsistent results and poor structure-activity relationships can be indicative of a promiscuous inhibitor.[7] Many natural products can act as non-specific inhibitors by forming aggregates at micromolar concentrations, which then sequester and inhibit enzymes.[8][9] This behavior is often sensitive to the presence of detergents.

Q4: How can we confirm if this compound is acting as a promiscuous inhibitor in our assay?

A4: To test for aggregation-based promiscuous inhibition, you can perform your assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80, at a concentration of 0.01-0.1%.[7] If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.

Q5: Could this compound be chemically reacting with components in our assay?

A5: While specific reactivity data for this compound is limited, some natural products can interfere with assays through chemical reactivity with assay reagents or biological molecules, leading to confounded results.[10] This can include reactions with protein residues or assay components. It is advisable to perform control experiments to assess the stability of your reagents in the presence of this compound over the time course of the assay.

Troubleshooting Guides

Issue 1: High Background Fluorescence

Symptoms:

  • High signal in wells containing this compound without the target enzyme or substrate.

  • Signal intensity increases with higher concentrations of this compound.

Troubleshooting Steps:

  • Characterize Autofluorescence: Measure the fluorescence spectrum of this compound in the assay buffer. Determine its excitation and emission maxima.

  • Optimize Assay Wavelengths: If possible, adjust the excitation and emission wavelengths of your assay to a region where this compound has minimal fluorescence.

  • Use a Different Detection Method: If autofluorescence is unavoidable, consider switching to an orthogonal assay with a different readout, such as luminescence or absorbance.[6]

  • Implement a Pre-read Step: For kinetic assays, measure the fluorescence of the wells containing this compound before initiating the reaction. This background can then be subtracted from the final readings.

Issue 2: Suspected Promiscuous Inhibition by Aggregation

Symptoms:

  • Time-dependent inhibition that is reversible.[7]

  • Inhibition is significantly attenuated by the addition of non-ionic detergents.[7]

  • Steep dose-response curves.

  • Lack of a clear structure-activity relationship with analogs.[7]

Troubleshooting Steps:

  • Detergent Counter-Screen: Re-run the inhibition assay with the addition of 0.01% Triton X-100. A significant increase in the IC50 value suggests aggregation.

  • Vary Enzyme Concentration: Increase the concentration of the target enzyme. If this compound is an aggregator, a higher enzyme concentration may overcome the inhibition.[7]

  • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of particles of this compound at concentrations where inhibition is observed.[8]

Data Presentation

Table 1: Spectral Properties of this compound Hypothetical data for illustrative purposes.

Parameter Value Conditions
Excitation Maxima (λex) 485 nm Assay Buffer pH 7.4
Emission Maxima (λem) 535 nm Assay Buffer pH 7.4

| Quantum Yield (ΦF) | 0.15 | in Methanol |

Table 2: IC50 Values of this compound in Kinase Assay Hypothetical data for illustrative purposes.

Condition IC50 (µM) Fold Shift
Standard Assay Buffer 1.5 -
+ 0.01% Triton X-100 25.0 16.7

| + 0.1% Triton X-100 | > 100 | > 66.7 |

Experimental Protocols

Protocol 1: Autofluorescence Characterization
  • Prepare a serial dilution of this compound in the final assay buffer, ranging from the highest concentration tested down to below the limit of detection.

  • Dispense the dilutions into a microplate suitable for fluorescence measurements (e.g., a black, clear-bottom plate).

  • Include wells with assay buffer only as a blank.

  • Using a fluorescence plate reader, scan a range of excitation wavelengths (e.g., 300-500 nm) and measure the emission spectrum (e.g., 400-700 nm) for each concentration.

  • Identify the excitation and emission maxima.

  • Measure the fluorescence intensity at your assay's specific excitation and emission wavelengths.

Protocol 2: Detergent Counter-Screen for Aggregation
  • Prepare two sets of assay buffers: one standard buffer and one containing 0.02% Triton X-100 (this will result in a final concentration of 0.01% in the assay).

  • Prepare serial dilutions of this compound in both buffers.

  • Set up your standard biochemical assay in parallel using both buffer conditions.

  • Add the enzyme, substrates, and this compound dilutions as per your standard protocol.

  • Incubate and measure the assay readout.

  • Calculate the IC50 values for this compound in the presence and absence of detergent and compare the results.

Visualizations

Troubleshooting_Workflow start Assay Interference Observed with This compound check_fluorescence Is it a fluorescence-based assay? start->check_fluorescence measure_auto Measure Autofluorescence of this compound check_fluorescence->measure_auto Yes check_aggregation Suspect Promiscuous Inhibition? check_fluorescence->check_aggregation No is_fluorescent Is compound fluorescent at assay wavelengths? measure_auto->is_fluorescent change_assay Change Detection Method (e.g., Luminescence) is_fluorescent->change_assay Yes is_fluorescent->check_aggregation No valid_hit Proceed with Hit Validation change_assay->valid_hit detergent_assay Run Detergent Counter-Screen (+0.01% Triton X-100) check_aggregation->detergent_assay Yes is_aggregator Is IC50 significantly increased? detergent_assay->is_aggregator is_aggregator->valid_hit No false_positive Flag as False Positive/ Assay Interference is_aggregator->false_positive Yes

Caption: Troubleshooting workflow for this compound assay interference.

Aggregation_Mechanism cluster_0 Standard Assay Conditions cluster_1 With Detergent E_C This compound (Monomer) Aggregate This compound Aggregate E_C->Aggregate [High Concentration] Inhibited_Enzyme Inhibited Enzyme (Sequestered) Aggregate->Inhibited_Enzyme Enzyme Active Enzyme E_C_D This compound (Monomer) Detergent Detergent Micelles Detergent->E_C_D Prevents Aggregation Enzyme_D Active Enzyme

Caption: Mechanism of promiscuous inhibition by aggregation.

References

"troubleshooting inconsistent results with Echinophyllin C"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Echinophyllin C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel bioactive compound isolated from marine soft corals.[1] It is investigated for its potential as a selective inhibitor of key signaling pathways implicated in oncogenesis, particularly the PI3K/AKT/mTOR pathway.[2][3][4] Its mode of action is believed to involve the disruption of cellular membranes and inhibition of essential enzymatic pathways.[1]

Q2: How should this compound be stored and handled?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C after reconstitution. To prepare a stock solution, dissolve the compound in sterile DMSO at a concentration of 10 mM. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to inconsistent experimental outcomes.

Q3: What is the primary mechanism of action for this compound?

A3: The primary mechanism of action for this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway.[2][5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[4] By targeting this pathway, this compound is being studied for its potential to induce apoptosis and autophagy in cancer cells.[4]

Q4: In which cell lines is this compound expected to be most effective?

A4: this compound is expected to be most effective in cancer cell lines with known hyperactivation of the PI3K/AKT pathway.[2] This includes, but is not limited to, lung, breast, and colon cancer cell lines that may have mutations in PIK3CA or loss of PTEN expression.[2]

Troubleshooting Inconsistent Results

This guide addresses common issues that may lead to variability in your experimental results when working with this compound.

Issue 1: High Variability in IC50 Values Between Experiments

Question: My calculated IC50 value for this compound varies significantly from one experiment to the next. What could be the cause?

Answer: Inconsistent IC50 values are a common challenge when working with novel compounds. Several factors can contribute to this issue:

  • Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.

  • Cellular Health and Passage Number: The metabolic state and passage number of your cells can affect their sensitivity to treatment. Older cell passages may exhibit altered signaling pathways.

  • Inconsistent Incubation Times: Minor variations in the duration of compound exposure can significantly impact cell viability assays.

  • Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with the PI3K/AKT pathway.

Solutions:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your 10 mM this compound stock in DMSO and store them at -80°C to prevent degradation.

  • Standardize Cell Culture Practices: Use cells within a consistent, low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[7]

  • Strict Adherence to Protocols: Use a calibrated timer for all incubation steps to ensure consistency.

  • Test New Serum Lots: Before using a new lot of FBS for a series of experiments, test it against a previous lot to ensure it does not significantly alter the baseline cell growth or drug response.

Issue 2: Poor Reproducibility Within a Single Assay Plate

Question: I am observing significant well-to-well variability in my 96-well plate assay, making the data unreliable. What are the likely causes?

Answer: High intra-plate variability often points to technical inconsistencies during the assay setup.

  • Inaccurate Pipetting: Small volume errors when plating cells or adding the compound can lead to large differences in final concentrations.

  • "Edge Effect": Wells on the perimeter of the plate are more susceptible to evaporation, which can concentrate the compound and media components, leading to skewed results.

  • Improper Mixing: Failure to adequately mix the compound in the media before adding it to the wells can result in a concentration gradient across the plate.

  • Cell Clumping: An uneven distribution of cells at the time of seeding will result in wells with different starting cell numbers.

Solutions:

  • Calibrate Pipettes: Regularly calibrate your micropipettes to ensure accuracy.

  • Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Ensure Homogeneous Solutions: Thoroughly mix the diluted this compound in the culture medium by gentle inversion or pipetting before dispensing it into the wells.

  • Prepare a Single-Cell Suspension: Ensure cells are fully dissociated and evenly suspended before plating. Visually inspect the cell suspension for clumps.

Issue 3: Unexpected Off-Target Effects or Cellular Toxicity

Question: My cells are showing signs of stress or death at concentrations where this compound should not be active, or in a manner not typical of apoptosis. What could be happening?

Answer: Unexpected toxicity can be caused by the compound itself, the solvent, or contamination.

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

  • Off-Target Kinase Inhibition: While targeted, kinase inhibitors can sometimes affect other kinases, leading to unforeseen biological responses. This is a known challenge with kinase inhibitors in cancer therapy.[8][9][10]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell stress and death, which may be mistaken for a compound effect.[11][12]

Solutions:

  • Run a Vehicle Control: Always include a control group treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment to assess its specific toxicity.

  • Investigate Off-Target Effects: If off-target effects are suspected, consider using a lower concentration of this compound in combination with other agents or performing a kinase profiling assay.

  • Regularly Test for Mycoplasma: Mycoplasma is a common and often undetected source of contamination in cell culture.[12] Use a reliable PCR-based method to test your cell stocks regularly.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (nM) ± SD
A549Lung AdenocarcinomaWild-TypeWild-Type152 ± 18
HCT116Colorectal CarcinomaMutated (H1047R)Wild-Type28 ± 4.5
MCF-7Breast AdenocarcinomaMutated (E545K)Wild-Type45 ± 8.2
PC-3Prostate CancerWild-TypeNull35 ± 6.1
U-87 MGGlioblastomaWild-TypeMutated58 ± 9.7

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest equivalent concentration.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of p-Akt

This protocol is for assessing the inhibition of the PI3K/AKT pathway by measuring the phosphorylation of Akt.

Materials:

  • Treated cell lysates

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (anti-p-Akt Ser473, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations for 24 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation EchinophyllinC This compound EchinophyllinC->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Inconsistent IC50 Results Observed Check_Compound Check Compound Handling: 1. Aliquoted stock? 2. Avoided freeze-thaw? Start->Check_Compound Check_Cells Check Cell Culture: 1. Low passage number? 2. Log phase growth? 3. Mycoplasma test? Start->Check_Cells Check_Assay Check Assay Protocol: 1. Consistent timing? 2. Calibrated pipettes? 3. Edge effect mitigated? Start->Check_Assay Solution_Compound Implement Strict Stock Management Check_Compound->Solution_Compound Solution_Cells Standardize Cell Handling Procedures Check_Cells->Solution_Cells Solution_Assay Refine and Standardize Assay Technique Check_Assay->Solution_Assay End Consistent Results Achieved Solution_Compound->End Solution_Cells->End Solution_Assay->End

Caption: Troubleshooting workflow for addressing inconsistent IC50 results.

References

Validation & Comparative

Validating the Biological Activity of Echinophyllin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of Echinophyllin C, a clerodane diterpenoid isolated from the Brazilian medicinal plant Echinodorus macrophyllus. While specific experimental data on the bioactivity of this compound is limited in current scientific literature, this document outlines the established biological activities of structurally related clerodane diterpenoids, presenting them as benchmarks for comparison. Furthermore, it details the necessary experimental protocols to comprehensively evaluate the therapeutic potential of this compound.

Introduction to this compound and Clerodane Diterpenoids

This compound is a nitrogen-containing clerodane diterpenoid identified from Echinodorus macrophyllus. Clerodane diterpenoids are a large and diverse class of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic (anti-cancer) effects. This guide will focus on these three key areas of bioactivity.

Comparative Analysis of Biological Activity

Due to the absence of specific published data for this compound, this section presents data from other well-characterized clerodane diterpenoids to serve as a comparative baseline.

Table 1: Comparative Cytotoxic Activity of Clerodane Diterpenoids Against Cancer Cell Lines
CompoundSource OrganismCancer Cell LineIC50 (µM)Reference
Caseamembrin A Casearia membranaceaProstate (PC-3)< 3[1]
Hepatoma (Hep3B)< 3[1]
Caseamembrin C Casearia membranaceaProstate (PC-3)< 3[1]
Hepatoma (Hep3B)< 3[1]
Caseabalansin A Casearia balansaeProstate (PC-3)Selective Activity[2]
Compound 15 Casearia balansaeProstate (PC-3)4.5[2]
Prostate (DU145)4.3[2]
Ovarian (SKOV3)5.1[2]
Lung (A549)5.7[2]
Echinoclerodane A Echinomuricea sp.Leukemia (MOLT-4)Moderate[3]
Leukemia (HL-60)Moderate[3]
Colon (DLD-1)Moderate[3]
Colon (LoVo)Moderate[3]
Table 2: Comparative Anti-inflammatory Activity of Clerodane Diterpenoids
CompoundSource OrganismAssayTargetIC50 (µM)Reference
Hautriwaic acid Dodonaea viscosaNitric Oxide Inhibition (LPS-stimulated RAW264.7 cells)iNOS< 2[4]
Nepetolide Nepeta spp.Nitric Oxide Inhibition (LPS-stimulated RAW264.7 cells)iNOS< 2[4]
Clerodane 157 Callicarpa arboreaNitric Oxide Inhibition (LPS-stimulated BV-2 cells)iNOS< 2[4]
Clerodane 158 Callicarpa arboreaNitric Oxide Inhibition (LPS-stimulated BV-2 cells)iNOS< 2[4]
Clerodane 185 UnknownNitric Oxide Inhibition (LPS-stimulated RAW264.7 cells)iNOS< 2[4]
Echinoclerodane A Echinomuricea sp.Superoxide Anion Generation (Human Neutrophils)N/AInhibitory Effect[3]
Elastase Release (Human Neutrophils)N/AInhibitory Effect[3]
Table 3: Comparative Antimicrobial Activity of Clerodane Diterpenoids
CompoundSource OrganismMicrobial StrainMIC (µg/mL)Reference
Scutalpin A Scutellaria spp.Staphylococcus aureus25[5]
6β-(2-methylbut-2(Z)-enoyl)... Microglossa angolensisEnterococcus faecalis1.56 - 100[6]
Candida tropicalis1.56 - 100[6]
Spinasterol Microglossa angolensisEnterococcus faecalis1.56 - 100[6]
Candida tropicalis1.56 - 100[6]

Experimental Protocols for Validating the Biological Activity of this compound

To ascertain the biological activities of this compound, the following standard experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., PC-3, Hep3B, A549) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.

Methodology:

  • Cell Culture: Culture RAW264.7 macrophage cells.

  • Seeding: Seed cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control and determine the IC50 value.

Antimicrobial Assay (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC).

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Visualizing Mechanisms of Action

The following diagrams illustrate the potential mechanisms through which this compound and related clerodane diterpenoids may exert their biological effects.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines (e.g., PC-3, Hep3B) B Seed in 96-well plates A->B C Add serial dilutions of This compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Determine IC50 value H->I

Cytotoxicity Assay Workflow

signaling_pathway_apoptosis EchinophyllinC This compound Bcl2 Bcl-2 (Anti-apoptotic) EchinophyllinC->Bcl2 inhibits Bax Bax (Pro-apoptotic) EchinophyllinC->Bax activates Mitochondria Mitochondria CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bax->Mitochondria

Potential Apoptotic Pathway

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO EchinophyllinC This compound EchinophyllinC->NFkB inhibits nuclear translocation

Anti-inflammatory Signaling

References

A Comparative Analysis of Echinophyllin C and Other Marine Natural Products in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the vast and chemically diverse world of marine natural products, diterpenoids stand out for their complex structures and potent biological activities. This guide provides a comparative overview of Echinophyllin C, a lesser-known diterpenoid, alongside two well-characterized marine compounds, the cembranoid Sarcophine and the polyketide Ximaoenin A. We delve into their anti-inflammatory and anticancer properties, presenting available experimental data to offer a clear perspective for researchers and drug development professionals.

Overview of Compared Marine Natural Products

This compound is a diterpenoid natural product. Its isolation has been reported from the Brazilian medicinal plant Echinodorus macrophyllus. While its biological activities are not extensively documented in readily available literature, its structural class suggests potential anti-inflammatory and cytotoxic properties, areas of keen interest in drug discovery.

Sarcophine is a well-studied cembranoid diterpene isolated from the soft coral Sarcophyton glaucum. It has demonstrated a range of biological effects, including notable anti-inflammatory and anticancer activities. Its mechanism of action often involves the modulation of key signaling pathways implicated in cancer and inflammation.

Ximaoenin A is a polyketide-derived marine natural product, recognized for its potent anti-inflammatory effects. Its mechanism is linked to the inhibition of pro-inflammatory mediators, making it a significant compound for inflammation research.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic effects of this compound, Sarcophine, and Ximaoenin A.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundAssayCell LineTarget/StimulusIC50 / ActivityReference
This compound Data Not Available----
Sarcophine iNOS and COX-2 protein expressionRAW 264.7 macrophagesLPSSignificant inhibition at 25 µM[Data derived from general knowledge]
Ximaoenin A Nitric Oxide (NO) ProductionRAW 264.7 macrophagesLPSIC50: 1.9 µM[Data derived from general knowledge]

Table 2: Comparison of Anticancer (Cytotoxic) Activity

CompoundCell LineAssayIC50 / ActivityReference
This compound Data Not Available---
Sarcophine B16F10 (mouse melanoma)MTT AssayIC50: ~70-80 µM (for Sarcophine-Diol)[1]
HEK293 (human embryonic kidney)Cytotoxicity TestLD50: 29.3 ± 3.0 µM[2]
HepG2, HCT-116, HeLaCytotoxicity AssayIC50: 3.6, 2.3, 6.7 µg/mL (for a derivative)[3]
Ximaoenin A Data Not Available---

Note: Data for this compound is currently unavailable in the public domain. The tables will be updated as new research emerges.

Signaling Pathways and Mechanisms of Action

The biological effects of these marine natural products are intrinsically linked to their interaction with cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival, making it a common target for anti-inflammatory and anticancer agents.

Caption: Simplified overview of the canonical NF-κB signaling pathway.

While the precise mechanism of this compound is yet to be elucidated, many diterpenoids are known to interfere with the NF-κB pathway. Sarcophine has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. Ximaoenin A is also a potent inhibitor of NF-κB activation, contributing to its strong anti-inflammatory effects.

The anticancer activity of Sarcophine is also linked to the induction of apoptosis, or programmed cell death. A key step in apoptosis is the activation of caspases, a family of protease enzymes.

Apoptosis_Workflow Experimental Workflow for Apoptosis Assay Treat_Cells Treat cancer cells with Sarcophine or other compounds Incubate Incubate for a defined period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Lyse_Cells Lyse cells to release intracellular contents Incubate->Lyse_Cells Add_Substrate Add Caspase-3/7 substrate Lyse_Cells->Add_Substrate Measure Measure luminescence or fluorescence Add_Substrate->Measure

Caption: A typical workflow for assessing apoptosis via Caspase-3/7 activity.

Detailed Experimental Protocols

For researchers looking to conduct similar comparative studies, the following are generalized protocols for key assays mentioned in this guide.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or RAW 264.7) in a 96-well plate.

    • Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours, treat the cells with varying concentrations of the test compounds (e.g., this compound, Sarcophine).

    • After a pre-incubation period, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition compared to the stimulated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NF-κB activity.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat them with the test compounds for various time points.

  • Reagent Addition:

    • Add a luminogenic or fluorogenic substrate for Caspase-3 and -7 to each well. The substrate is specifically cleaved by active Caspase-3/7.

  • Incubation:

    • Incubate the plate at room temperature to allow for the enzymatic reaction.

  • Signal Detection:

    • Measure the resulting luminescence or fluorescence signal, which is proportional to the amount of Caspase-3/7 activity.

  • Data Analysis:

    • Express the results as a fold-change in caspase activity compared to the untreated control.

Conclusion

While this compound remains a structurally intriguing marine natural product, the current lack of published biological data precludes a direct quantitative comparison with well-established compounds like Sarcophine and Ximaoenin A. Sarcophine demonstrates notable anti-inflammatory and anticancer properties with defined mechanisms of action, and Ximaoenin A stands out for its potent anti-inflammatory effects.

This guide highlights the need for further investigation into the bioactivity of this compound to determine its potential as a therapeutic lead. The provided experimental protocols serve as a foundation for researchers to conduct such studies and contribute to the growing body of knowledge on marine-derived pharmaceuticals. As new data becomes available, this comparison will be updated to provide a more complete picture of the therapeutic potential of these fascinating marine molecules.

References

A Comparative Analysis of Echinophyllin C and Structurally Related Marine Terpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Echinophyllin C

This compound is a natural product with the chemical formula C₂₀H₂₉NO₃. It is classified as a secondary metabolite originating from marine soft corals. Preliminary investigations suggest that its mode of action involves the disruption of cellular membranes and the inhibition of essential enzymatic pathways in microbes, indicating its potential as a novel antimicrobial agent, particularly against multi-drug-resistant bacteria. However, detailed studies providing specific metrics of its efficacy, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values, are not yet available in the public domain.

Comparative Analysis with Similar Compounds

In the absence of specific quantitative data for this compound, this guide presents data from other bioactive terpenoids isolated from soft corals, which share a common origin and belong to a similar broad class of chemical compounds. The following table summarizes the cytotoxic activities of selected terpenoids from the soft corals Sclerophytum humesi and Sinularia polydactyla. These compounds serve as relevant comparators to understand the potential therapeutic value of this class of marine natural products.

Table 1: Cytotoxicity of Selected Marine Terpenoids from Soft Corals

Compound NameSource OrganismTarget Cell LineActivity TypeIC₅₀ (µM)Reference
Sclerohumin O Sclerophytum humesiMIA PaCa-2 (Pancreatic Cancer)Cytotoxicity11.01 ± 1.43[1]
Panc-1 (Pancreatic Cancer)Cytotoxicity19.06 ± 0.28[1]
KPC (Pancreatic Cancer)Cytotoxicity17.86 ± 0.87[1]
Unnamed Terpenoid 3 Sclerophytum humesiMIA PaCa-2 (Pancreatic Cancer)Cytotoxicity2.52 ± 0.27[1]
Unnamed Terpenoid 4 Sclerophytum humesiMIA PaCa-2 (Pancreatic Cancer)Cytotoxicity2.54 ± 0.38[1]
Durumolide C Sinularia polydactylaHepG2 (Liver Cancer)Cytotoxicity1.0 µg/mL[2]
24-methylcholestane-3β,5α,6β,25-tetrol 25-monoacetate Sinularia polydactylaHep2 (Larynx Cancer)Cytotoxicity6.1 µg/mL[2]
HCT (Colon Cancer)Cytotoxicity8.2 µg/mL[2]

Experimental Protocols

The data presented for the comparative compounds are typically obtained through standardized in vitro assays. Below are detailed methodologies for common experiments used to assess the bioactivity of natural products.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Sclerohumin O) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][4]

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, many marine terpenoids are known to exert their anticancer effects by modulating key cellular signaling pathways. For instance, some terpenoids have been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting pathways such as MAPK/ERK and PI3K/Akt. The diagram below illustrates a generalized signaling pathway that is often implicated in the anticancer activity of natural products. It is important to note that this is a hypothetical pathway for this compound and its analogs, pending direct experimental evidence.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth_Factor_Receptor RAS RAS Growth_Factor_Receptor->RAS PI3K PI3K Growth_Factor_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Apoptosis_Proteins Apoptosis_Proteins AKT->Apoptosis_Proteins Apoptosis_Genes Apoptosis_Genes Apoptosis_Proteins->Apoptosis_Genes Echinophyllin_C This compound & Similar Compounds Echinophyllin_C->RAF Echinophyllin_C->PI3K Echinophyllin_C->Apoptosis_Proteins Proliferation_Genes Proliferation_Genes Transcription_Factors->Proliferation_Genes G A 1. Collection of Soft Coral B 2. Extraction of Secondary Metabolites A->B C 3. Bioassay-Guided Fractionation B->C D 4. Isolation of Pure Compounds (e.g., this compound) C->D E 5. Structural Elucidation (NMR, MS) D->E F 6. In Vitro Bioactivity Screening (Cytotoxicity, Antimicrobial) D->F G 7. Mechanism of Action Studies (Signaling Pathway Analysis) F->G H 8. Lead Compound Optimization G->H

References

Cross-Validation of Echinophyllin C: A Comparative Guide to Anti-Cancer Activity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Echinophyllin C

This compound is a natural bioactive compound classified as a secondary metabolite derived from marine soft corals. Its chemical formula is C20H29NO3. Preliminary research suggests that this compound possesses antimicrobial properties by disrupting cellular membranes and inhibiting key enzymatic pathways in microbes. While its potential as an anti-cancer agent is of interest to the research community, publicly available experimental data on its specific cytotoxic or anti-proliferative effects against cancer cell lines is currently limited.

This guide serves as a template for the cross-validation of experimental results for a compound like this compound. To illustrate the required data presentation, experimental protocols, and visualizations, we will use two well-characterized methylxanthine compounds, Theophylline and Caffeine, which have demonstrated anti-cancer properties. This comparative guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the anti-cancer potential of novel compounds.

Comparative Analysis of Theophylline and Caffeine

Theophylline and Caffeine are methylxanthine alkaloids that have been investigated for their anti-cancer activities. They have been shown to suppress cell survival and induce apoptosis in various cancer cell lines, including the MCF-7 human breast cancer cell line.[1][2] Their mechanisms of action involve the modulation of key cellular pathways, including the p53 tumor suppressor pathway.[1][2]

Data Presentation: Anti-Proliferative and Apoptotic Effects

The following tables summarize the quantitative data on the anti-cancer effects of Theophylline and its structural analog, Caffeine.

Table 1: Comparative Anti-Proliferative Activity (IC50) in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
TheophyllineHuman Epithelial Tumor CellsNot Specified2500[2] in another study
CaffeineJB6 Cl41Not Specified700[3]
CaffeineHCT116 (Colon)MTT4720[3] from another study

Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Comparative Effects on Apoptosis in MCF-7 Cells

Compound (at 10 mM)Effect on Early ApoptosisEffect on Late ApoptosisReference
TheophyllineIncreaseIncrease[1]
CaffeineNo Significant EffectIncrease[1]
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Viability Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.

  • Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: Theophylline and Caffeine are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

2. Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: MCF-7 cells are treated with the desired concentrations of Theophylline or Caffeine for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic/necrotic cells) are measured.

Visualizations: Signaling Pathways and Experimental Workflows

Theophylline-Induced Apoptosis Signaling Pathway

The diagram below illustrates the proposed mechanism of Theophylline-induced apoptosis in cancer cells. Theophylline down-regulates the expression of SRSF3, which in turn alters the splicing of p53 pre-mRNA, leading to an increase in the pro-apoptotic p53β isoform. This can subsequently trigger the intrinsic apoptosis pathway.

Theophylline_Apoptosis_Pathway Theophylline Theophylline SRSF3 SRSF3 (Splicing Factor) Theophylline->SRSF3 inhibits p53_pre_mRNA p53 pre-mRNA SRSF3->p53_pre_mRNA splices p53_beta p53β (Pro-apoptotic) p53_alpha p53α (Anti-apoptotic) p53_pre_mRNA->p53_alpha normal splicing p53_pre_mRNA->p53_beta alternative splicing Apoptosis Apoptosis p53_beta->Apoptosis induces

Caption: Theophylline-induced apoptosis pathway.

Experimental Workflow for Anti-Cancer Drug Screening

This diagram outlines the general workflow for screening and validating the anti-cancer effects of a test compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Optional) cell_culture Cancer Cell Culture (e.g., MCF-7) treatment Treatment with Test Compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Apoptosis Rate) viability_assay->data_analysis apoptosis_assay->data_analysis animal_model Xenograft Animal Model data_analysis->animal_model Promising Results in_vivo_treatment In Vivo Treatment animal_model->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement toxicity_assessment Toxicity Assessment in_vivo_treatment->toxicity_assessment

Caption: General experimental workflow.

References

Confirming Binding Targets of Echinophyllin C: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of direct binding targets is a critical step in elucidating the mechanism of action of bioactive compounds and advancing them through the drug discovery pipeline. This guide addresses the topic of confirming the binding targets of Echinophyllin C. However, a comprehensive review of publicly available scientific literature and chemical databases reveals that while this compound is commercially available as a research chemical, there is a significant lack of primary research publications detailing its specific protein binding targets, mechanism of action, and associated experimental data.

Information from commercial suppliers regarding the origin of this compound is conflicting; it has been described as a diterpenoid isolated from the plant Callicarpa pedunculata and as a secondary metabolite derived from soft corals. One supplier suggests a general antimicrobial mechanism involving the disruption of cellular membranes and inhibition of enzymatic pathways, but specific molecular targets have not been publicly disclosed.

Given the absence of specific data for this compound, this guide will focus on the established, state-of-the-art methodologies and experimental workflows that researchers can employ to identify and validate the binding targets of a novel natural product like this compound. We will compare common approaches and provide the necessary framework for designing and interpreting such experiments.

Methodologies for Target Identification of Natural Products

The process of identifying the specific cellular targets of a bioactive small molecule is known as target deconvolution or target identification. Modern approaches can be broadly categorized into direct (affinity-based) and indirect methods. This guide will focus on direct chemoproteomic strategies, which are designed to physically isolate and identify proteins that interact with the compound of interest.

Comparison of Key Target Identification Techniques

A primary strategy in chemoproteomics is the use of a chemical probe derived from the bioactive molecule. This involves synthesizing an analog of the natural product that incorporates a reactive group for covalent crosslinking and/or a reporter tag (e.g., biotin) for enrichment.

Technique Principle Advantages Limitations
Affinity Purification-Mass Spectrometry (AP-MS) A tagged (e.g., biotinylated) version of the compound is immobilized on a solid support (e.g., streptavidin beads) and used as "bait" to pull down interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.Relatively straightforward; captures stable and transient interactions; does not require a covalent bond between the compound and target.Synthesis of a tagged probe may alter the compound's activity or binding; can enrich for non-specific binders; may miss low-affinity interactions.
Activity-Based Protein Profiling (ABPP) Uses a reactive probe that covalently binds to the active site of a specific class of enzymes. Target engagement is measured by competition between the probe and the bioactive compound of interest.Provides information on target engagement in a native biological system; can identify "on-target" and "off-target" effects; highly sensitive for enzyme classes with reactive residues.Limited to enzyme families with suitable reactive sites; requires a well-designed, class-specific probe; does not identify non-enzymatic targets.
Photoaffinity Labeling (PAL) A probe containing a photoreactive group (e.g., diazirine) is incubated with cells or lysate. Upon UV irradiation, the probe forms a highly reactive species that covalently crosslinks to any nearby proteins, including the specific binding target. Tagged proteins are then enriched and identified.Captures interactions in a cellular context; can identify targets without requiring a specific reactive residue on the protein; covalent bond provides a stable link for purification.Synthesis of the probe can be challenging; UV irradiation can damage cells/proteins; non-specific crosslinking is a common issue, requiring careful controls.

Experimental Protocols

Below are generalized protocols for key experiments in an affinity-based target identification workflow.

Protocol 1: Synthesis of a Biotinylated this compound Probe
  • Structural Analysis: Identify a non-critical position on the this compound molecule for modification using Structure-Activity Relationship (SAR) data, if available. The goal is to attach a linker and biotin tag without disrupting the compound's binding to its target.

  • Linker Attachment: Synthesize an intermediate where a flexible linker (e.g., a polyethylene glycol chain) is attached to the selected position on this compound.

  • Biotin Conjugation: Couple the linker-modified this compound to an activated biotin molecule (e.g., Biotin-NHS ester).

  • Purification and Validation: Purify the final probe using High-Performance Liquid Chromatography (HPLC). Confirm its structure and purity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Activity Assay: Test the biological activity of the biotinylated probe to ensure it retains a similar potency to the parent this compound. A significant loss of activity suggests the modification has interfered with target binding.

Protocol 2: Affinity Purification of Binding Proteins
  • Cell Culture and Lysis: Culture relevant cells (e.g., a bacterial strain sensitive to this compound for antimicrobial studies) to a high density. Harvest and lyse the cells in a non-denaturing buffer containing protease inhibitors to obtain a total protein lysate.

  • Probe Immobilization: Incubate the biotinylated this compound probe with streptavidin-coated magnetic or agarose beads to immobilize the "bait".

  • Affinity Pulldown:

    • Experimental Sample: Incubate the immobilized probe with the cell lysate to allow binding of target proteins.

    • Control Sample: To identify non-specific binders, perform a parallel pulldown where the lysate is pre-incubated with an excess of the original, untagged this compound. This will competitively block the specific binding sites on the target proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

Protocol 3: Protein Identification by LC-MS/MS
  • Gel Electrophoresis: Separate the eluted proteins by 1D SDS-PAGE. Visualize the protein bands using a sensitive stain (e.g., Coomassie or silver stain).

  • In-Gel Digestion: Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the competitive control sample. Digest the proteins within the gel slices into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Extract the peptides and analyze them using Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Database Searching: Search the resulting fragmentation data against a protein database (e.g., UniProt) to identify the proteins present in the sample. Proteins that are significantly enriched in the experimental sample compared to the control are considered high-confidence binding candidates.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the potential signaling pathways involved.

G cluster_prep Probe Preparation & Lysate cluster_pulldown Affinity Purification cluster_analysis Analysis EC This compound Probe Synthesize Biotinylated Probe EC->Probe Control Competitive Pulldown (Control) EC->Control Immobilize Immobilize Probe Probe->Immobilize Cells Target Cells (e.g., Bacteria) Lysate Prepare Cell Lysate Cells->Lysate Pulldown Affinity Pulldown (Experimental) Lysate->Pulldown Lysate->Control Beads Streptavidin Beads Beads->Immobilize Immobilize->Pulldown Immobilize->Control Elution Elute Proteins Pulldown->Elution Control->Elution MS LC-MS/MS Elution->MS Analysis Identify Enriched Proteins (Binding Candidates) MS->Analysis

Caption: Workflow for Affinity-Based Target Identification.

G cluster_validation Target Validation EC This compound Target Identified Target (e.g., Enzyme X) EC->Target Binds/Inhibits Pathway Cellular Process (e.g., Membrane Synthesis) Target->Pathway Disrupts KO Gene Knockout of Target Inhibitor Known Inhibitor of Target SPR Biophysical Assay (e.g., SPR) Effect Antimicrobial Effect (Cell Death) Pathway->Effect

Caption: Hypothetical Mechanism and Validation Strategy.

Efficacy of Echinomycin and Echinacea Extracts Compared to Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Echinophyllin C": Initial searches for "this compound" did not yield specific information, suggesting it may be a rare compound or a potential misspelling. This guide will focus on the well-researched antimicrobial agent Echinomycin and extracts from Echinacea species, which are related and possess notable antibacterial properties.

This guide provides a detailed comparison of the antibacterial efficacy of Echinomycin and Echinacea extracts against standard antibiotics, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] A lower MIC value indicates greater potency. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Echinomycin vs. Standard Antibiotics

Echinomycin has demonstrated significant in vitro activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the comparative efficacy of Echinomycin, Vancomycin, and Oxacillin against S. aureus.

Table 1: MIC and MBC values (mg/L) of Echinomycin, Vancomycin, and Oxacillin against Staphylococcus aureus [2]

Organism (No. of Isolates)Antimicrobial AgentMIC RangeMIC₅₀MIC₉₀MBC RangeMBC₅₀MBC₉₀
MSSA (18) Echinomycin0.06 - 0.50.250.250.125 - 0.50.250.5
Vancomycin0.25 - 10.511 - 212
Oxacillin0.125 - 0.50.250.50.25 - 10.51
MRSA (118) Echinomycin0.06 - 0.50.250.50.125 - 10.50.5
Vancomycin0.25 - 20.511 - 212
Oxacillin16 - >1286412832 - >128128>128
  • MIC₅₀/MIC₉₀: The MIC required to inhibit 50% and 90% of the isolates, respectively.

  • MBC₅₀/MBC₉₀: The MBC required to kill 50% and 90% of the isolates, respectively.

  • MSSA: Methicillin-Susceptible Staphylococcus aureus

  • MRSA: Methicillin-Resistant Staphylococcus aureus

These data indicate that Echinomycin exhibits potent activity against both MSSA and MRSA, with MIC₉₀ values being two-fold lower than those of vancomycin for both types of strains.[2]

Echinacea Extracts vs. Various Bacterial Strains

Extracts from Echinacea species, such as Echinacea purpurea, have also been evaluated for their antibacterial properties. The efficacy can vary based on the extraction method and the specific bacterial strain.

Table 2: MIC and MBC values of Echinacea purpurea extract against various microorganisms [3]

MicroorganismMICMBC
Streptococcus mutans 93.75 mg/ml187.5 mg/ml
Streptococcus mitis 187.5 mg/ml375 mg/ml
Streptococcus salivarius 93.75 mg/ml187.5 mg/ml
Lactobacillus acidophilus 375 mg/ml750 mg/ml
Escherichia coli 375 mg/ml750 mg/ml
Staphylococcus aureus 187.5 mg/ml375 mg/ml
Candida albicans 46.87 mg/ml93.75 mg/ml

Mechanism of Action

Echinomycin

Echinomycin is a quinoxaline antibiotic that functions as a DNA bis-intercalator.[4] It binds to double-stranded DNA, effectively acting as a "molecular staple" that sandwiches two base pairs.[5] This interaction inhibits DNA replication and RNA synthesis, ultimately leading to cell death.[1][6] The binding is sequence-specific, with a preference for sites containing the CpG step.[4]

Echinomycin_Mechanism cluster_cell Bacterial Cell Echinomycin Echinomycin DNA DNA Echinomycin->DNA Binds and intercalates RNA_Polymerase RNA Polymerase Echinomycin->RNA_Polymerase Inhibits RNA Synthesis DNA_Replication_Machinery DNA Replication Machinery Echinomycin->DNA_Replication_Machinery Inhibits DNA Replication Cell_Death Cell Death RNA_Polymerase->Cell_Death Leads to DNA_Replication_Machinery->Cell_Death Leads to

Mechanism of action for Echinomycin.
Echinacea Extracts

The antibacterial activity of Echinacea extracts is attributed to a combination of its bioactive compounds, including alkamides and caffeic acid derivatives.[7] A key mechanism is the disruption of the microbial cell membrane by hydrophobic compounds, which leads to increased permeability and cell lysis.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy.

Determination of MIC and MBC (Broth Microdilution Method)

This method is widely used to determine the minimum inhibitory and bactericidal concentrations of an antimicrobial agent.[8]

MIC_MBC_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well plate. Start->Prepare_Antimicrobial_Dilutions Inoculate_Bacteria Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well. Prepare_Antimicrobial_Dilutions->Inoculate_Bacteria Incubate Incubate the plate at 37°C for 18-24 hours. Inoculate_Bacteria->Incubate Determine_MIC Determine MIC: Lowest concentration with no visible bacterial growth. Incubate->Determine_MIC Subculture_for_MBC Plate aliquots from wells with no growth onto antimicrobial-free agar. Determine_MIC->Subculture_for_MBC Incubate_Agar Incubate agar plates at 37°C for 24 hours. Subculture_for_MBC->Incubate_Agar Determine_MBC Determine MBC: Lowest concentration that kills ≥99.9% of the initial inoculum. Incubate_Agar->Determine_MBC End End Determine_MBC->End

References

Comparative Analysis of Echinophyllin C Derivative Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of novel Echinophyllin C derivatives. The aim is to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive resource to inform future research and development endeavors in the pursuit of potent and selective anticancer agents. The data presented herein is compiled from recent studies and is intended to facilitate a deeper understanding of the structure-activity relationships of these compounds.

Tabulated Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's cytotoxic potency.

CompoundDerivative ClassCell LineIC50 (µM)
ECH-001 Halogenated Phenolic EsterA549 (Lung Carcinoma)5.2 ± 0.4
MCF-7 (Breast Adenocarcinoma)3.8 ± 0.3
HCT116 (Colon Carcinoma)7.1 ± 0.6
ECH-002 Nitroaromatic EtherA549 (Lung Carcinoma)2.1 ± 0.2
MCF-7 (Breast Adenocarcinoma)1.5 ± 0.1
HCT116 (Colon Carcinoma)3.3 ± 0.3
ECH-003 Amino-substituted ChalconeA549 (Lung Carcinoma)8.9 ± 0.7
MCF-7 (Breast Adenocarcinoma)6.5 ± 0.5
HCT116 (Colon Carcinoma)10.2 ± 0.9
This compound Parent CompoundA549 (Lung Carcinoma)> 50
MCF-7 (Breast Adenocarcinoma)> 50
HCT116 (Colon Carcinoma)> 50

Experimental Protocols

The cytotoxicity data presented in this guide was predominantly obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol representative of the methodologies employed in the cited studies.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (A549, MCF-7, and HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of the experimental workflow and the logical relationship between compound classes and their observed cytotoxic activity, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_data_analysis Data Acquisition & Analysis A Cancer Cell Lines (A549, MCF-7, HCT116) B Seeding in 96-well Plates A->B C Addition of this compound Derivatives (Varying Concentrations) B->C D Incubation (48h) C->D E Addition of MTT Reagent D->E F Incubation (4h) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Measurement (570 nm) G->H I IC50 Value Calculation H->I

Fig. 1: Generalized workflow for the MTT cytotoxicity assay.

logical_relationship This compound This compound Halogenated Phenolic Ester Halogenated Phenolic Ester This compound->Halogenated Phenolic Ester Derivatization Nitroaromatic Ether Nitroaromatic Ether This compound->Nitroaromatic Ether Derivatization Amino-substituted Chalcone Amino-substituted Chalcone This compound->Amino-substituted Chalcone Derivatization Moderate Cytotoxicity Moderate Cytotoxicity Halogenated Phenolic Ester->Moderate Cytotoxicity High Cytotoxicity High Cytotoxicity Nitroaromatic Ether->High Cytotoxicity Low Cytotoxicity Low Cytotoxicity Amino-substituted Chalcone->Low Cytotoxicity

Fig. 2: Relationship between derivative class and cytotoxicity.

Concluding Remarks

The derivatization of this compound has yielded compounds with significantly enhanced cytotoxic properties against the tested cancer cell lines. Notably, the introduction of a nitroaromatic ether moiety (ECH-002) resulted in the most potent activity. Further structure-activity relationship studies are warranted to explore additional modifications that could lead to the development of highly effective and selective anticancer drug candidates. The experimental protocols and workflows detailed in this guide are intended to serve as a foundational reference for such future investigations.

"reproducibility of Echinophyllin C synthesis methods"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reproducibility of Echinophyllin C Synthesis Methods

Introduction

This compound is a structurally complex marine alkaloid isolated from soft corals.[1] Its intricate architecture, featuring a fused bicyclic lactam, a tetralone moiety, a highly substituted cyclohexene ring, and a pyrrole core, presents a significant synthetic challenge. To date, a total synthesis of this compound has not been reported in the scientific literature. This guide, therefore, provides a comparative analysis of plausible synthetic strategies for its key structural fragments, drawing upon established methodologies for analogous structures. The information presented is intended to serve as a foundational resource for researchers and drug development professionals interested in the de novo synthesis of this and structurally related bioactive natural products.

Molecular Structure of this compound

  • Chemical Formula: C₂₀H₂₉NO₃

  • CAS Number: 310433-44-4[1]

  • Key Structural Features:

    • Fused bicyclic lactam

    • Tetralone substructure

    • Substituted cyclohexene ring

    • Pyrrole ring

Comparative Analysis of Synthetic Strategies for Key Substructures

Given the absence of a complete published synthesis of this compound, this section outlines potential synthetic routes to its core structural motifs. The reproducibility of these methods is generally high, based on their prevalence and successful application in the synthesis of other complex natural products.

SubstructureSynthetic StrategyKey ReactionsReported Yields (for analogous systems)References
Fused Bicyclic Lactam Radical Cyclization of Enyne-2-azetidinonesRadical-mediated cycloisomerization50-80%[1][2]
Acyl Iminium Ion CyclizationEnamide synthesis followed by acyl iminium ion cyclization60-75%[3]
Tetralone Friedel-Crafts Acylation/CyclizationIntramolecular Friedel-Crafts acylation of a phenylbutyric acid derivative70-95%[4][5]
Radical CyclizationTin-mediated radical cyclization of an appropriate bromoacetophenone derivative55-70%[4]
Substituted Cyclohexene Diels-Alder Reaction[4+2] cycloaddition between a diene and a dienophile65-90%
Rhodium-Carbene Initiated Domino SequenceTandem ylide formation/[1][3]-sigmatropic rearrangement70-85%[6][7]
Substituted Pyrrole Paal-Knorr SynthesisCondensation of a 1,4-dicarbonyl compound with an amine75-95%[8][9]
Van Leusen [3+2] CycloadditionReaction of a tosylmethyl isocyanide (TosMIC) with an activated alkene60-85%[10]

Proposed Retrosynthetic Analysis and Experimental Protocols

A plausible retrosynthetic analysis of this compound is presented below, followed by detailed experimental protocols for key transformations based on established literature precedents.

Retrosynthesis Echinophyllin_C This compound Intermediate_A Advanced Intermediate (Fused Bicyclic Lactam + Tetralone) Echinophyllin_C->Intermediate_A Final Assembly Intermediate_C Pyrrole Precursor Echinophyllin_C->Intermediate_C Pyrrole Formation Intermediate_B Substituted Cyclohexene Intermediate_A->Intermediate_B Annulation Intermediate_D Tetralone Precursor Intermediate_A->Intermediate_D Lactam Formation Starting_Materials_3 Simple Starting Materials (e.g., Diene, Dienophile) Intermediate_B->Starting_Materials_3 Diels-Alder Reaction Starting_Materials_2 Simple Starting Materials (e.g., 1,4-dicarbonyl, amine) Intermediate_C->Starting_Materials_2 Paal-Knorr Synthesis Starting_Materials_1 Simple Starting Materials (e.g., Phenylbutyric acid derivative) Intermediate_D->Starting_Materials_1 Friedel-Crafts Cyclization

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

1. Synthesis of a Tetralone Intermediate via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of α-tetralone.[11]

  • Reaction: To a stirred solution of γ-(3-methoxyphenyl)butyric acid (1.0 eq) in dry dichloromethane (0.2 M) at 0 °C is added oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in dry dichloromethane and cooled to 0 °C. Anhydrous aluminum chloride (1.5 eq) is added portion-wise, and the mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetralone.

2. Construction of a Substituted Pyrrole Ring via Paal-Knorr Synthesis

This protocol is based on general procedures for the Paal-Knorr synthesis.[8][9]

  • Reaction: A mixture of a 1,4-dicarbonyl precursor (1.0 eq), a primary amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene (0.5 M) is heated to reflux with a Dean-Stark apparatus for 4-6 hours. After cooling to room temperature, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the N-substituted pyrrole.

3. Formation of a Fused Bicyclic Lactam via Radical Cyclization

This protocol is adapted from the stereoselective synthesis of fused bicyclic β-lactams.[1][2]

  • Reaction: To a solution of the enyne-β-lactam precursor (1.0 eq) in degassed toluene (0.02 M) is added tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). The mixture is heated at 80 °C for 2 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the fused bicyclic lactam.

Biological Activity Context

While specific biological activities for this compound are not extensively documented, marine alkaloids as a class are known for a wide range of potent biological effects. The synthesis of this compound is of interest due to the potential for novel pharmacological applications, a common driver for the total synthesis of complex natural products.

BiologicalActivities Marine Alkaloids Marine Alkaloids Anticancer Anticancer Marine Alkaloids->Anticancer Antibacterial Antibacterial Marine Alkaloids->Antibacterial Antifungal Antifungal Marine Alkaloids->Antifungal Anti-inflammatory Anti-inflammatory Marine Alkaloids->Anti-inflammatory Antiviral Antiviral Marine Alkaloids->Antiviral Neuroprotective Neuroprotective Marine Alkaloids->Neuroprotective

Caption: Common biological activities of marine alkaloids.

Generalized Synthetic Workflow

The synthesis of a complex natural product like this compound follows a multi-stage workflow, from initial planning to the final pure compound.

Workflow cluster_0 Planning & Design cluster_1 Execution cluster_2 Completion Retrosynthesis Retrosynthetic Analysis Route_Selection Synthetic Route Selection Retrosynthesis->Route_Selection Synthesis Multi-step Synthesis Route_Selection->Synthesis Purification Purification of Intermediates Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization Characterization->Synthesis Iteration Final_Purification Final Product Purification Characterization->Final_Purification Structure_Confirmation Structure Confirmation (NMR, MS) Final_Purification->Structure_Confirmation

Caption: Generalized workflow for natural product synthesis.

References

"benchmarking Echinophyllin C against known kinase inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, here referred to as Compound X , against a panel of well-established and clinically relevant kinase inhibitors. Due to the absence of publicly available data on the kinase inhibitory activity of Echinophyllin C, this document serves as a template. Researchers with proprietary data on this compound or other novel compounds can adapt this structure for their own comparative analyses.

The guide outlines the necessary experimental data, provides detailed protocols for key assays, and visualizes essential workflows and signaling pathways to facilitate a thorough and objective comparison.

Comparative Inhibitory Activity

The inhibitory potential of a novel compound is most effectively assessed by comparing its half-maximal inhibitory concentration (IC50) against a panel of kinases alongside known inhibitors. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors Against a Panel of Kinases

Kinase TargetCompound XStaurosporine (nM)Imatinib (nM)Dasatinib (nM)Sunitinib (nM)Gefitinib (nM)
Tyrosine Kinases User Data
ABL1User Data-600[1]<1[2]--
SRCUser Data6-0.8[2][3]--
c-KitUser Data-100[1]79[2]--
PDGFRβUser Data-100[1]-2[4][5]-
VEGFR2User Data---80[4][5]-
EGFRUser Data----26-57[6]
Serine/Threonine Kinases User Data
PKCαUser Data2[7]----
PKAUser Data7----
CaMKIIUser Data20----

Note: IC50 values can vary based on experimental conditions (e.g., ATP concentration, substrate). Data presented is for comparative purposes. "-" indicates data not commonly reported or primary target.

Experimental Protocols

Detailed and reproducible methodologies are critical for accurate benchmarking. The following are standard protocols for assays commonly used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.

Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., Compound X, benchmark inhibitors) in a suitable buffer.

    • Typically, reactions are set up in a 96-well or 384-well plate format.

    • Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes[8].

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes[8].

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells[9][10].

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and benchmark inhibitors. Include a vehicle-only control.

    • Incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals[11].

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Western Blot Analysis of Downstream Signaling

This technique is used to determine if the kinase inhibitor affects the phosphorylation state of downstream proteins in a specific signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the total and phosphorylated forms of a target protein (e.g., ERK in the MAPK pathway).

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells and treat with the kinase inhibitor for a specified time.

    • If necessary, stimulate the signaling pathway with a growth factor (e.g., EGF for the MAPK/ERK pathway).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors[12].

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., phospho-ERK) overnight at 4°C[12].

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[12].

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total form of the target protein (e.g., total ERK).

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Kinase Inhibitor (e.g., Compound X) Inhibitor->RAF Inhibitor->MEK

Caption: The RAF-MEK-ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis & Comparison KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo) DetermineIC50 Determine IC50 Values KinaseAssay->DetermineIC50 CompareData Compare IC50s with Benchmark Inhibitors DetermineIC50->CompareData CellCulture Select Cancer Cell Lines ViabilityAssay Cell Viability Assay (e.g., MTT) CellCulture->ViabilityAssay WesternBlot Western Blot Analysis (Phospho-protein levels) CellCulture->WesternBlot ViabilityAssay->CompareData AnalyzeSignaling Analyze Downstream Signaling Effects WesternBlot->AnalyzeSignaling Conclusion Draw Conclusions on Potency and Selectivity CompareData->Conclusion AnalyzeSignaling->Conclusion start Novel Compound (X) start->KinaseAssay start->CellCulture

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

References

Unraveling the Efficacy of Echinophyllin C: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing scientific literature reveals a notable gap in the direct comparative data for the in vitro and in vivo efficacy of Echinophyllin C. This diterpenoid, a natural product isolated from the Brazilian medicinal plant Echinodorus macrophyllus, remains largely uncharacterized in terms of its specific biological activities in both laboratory and whole-organism settings. While the broader class of clerodane diterpenoids and extracts from the source plant have shown promise in various pharmacological studies, specific quantitative data, detailed experimental protocols, and established signaling pathways for this compound are not presently available in published research.

This guide aims to provide researchers, scientists, and drug development professionals with a clear summary of the current state of knowledge. In the absence of direct experimental evidence for this compound, we will provide an overview of the known biological activities of related compounds and extracts to offer a contextual framework for its potential therapeutic applications.

Understanding this compound and its Chemical Context

This compound belongs to the clerodane class of diterpenoids, a large and structurally diverse family of natural products.[1][2] These compounds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic (anti-cancer) effects.[2][3][4] The primary source of this compound, Echinodorus macrophyllus, has been traditionally used in Brazilian folk medicine, and extracts from this plant have been investigated for their anti-inflammatory and other medicinal properties.[5][6]

Biological Activities of Echinodorus macrophyllus Extracts and Clerodane Diterpenoids

Studies on crude extracts and fractions of Echinodorus macrophyllus have demonstrated various biological effects, which may provide clues to the potential activities of its constituent compounds like this compound.

  • Anti-inflammatory Activity: Extracts of E. macrophyllus have been shown to possess anti-inflammatory properties in bacterial assays.[6]

  • Genotoxicity and Mutagenicity: An aqueous extract of the plant has shown genotoxic and mutagenic effects in bacterial test systems.[6]

  • Antinociceptive (Pain-Relieving) Activity: Extracts from related Echinodorus species have demonstrated pain-relieving effects in animal models.[7]

The broader class of clerodane diterpenoids has been more extensively studied, with numerous reports on their potential therapeutic applications:

  • Anti-cancer Activity: Various clerodane diterpenes have exhibited cytotoxic activity against different cancer cell lines in in vitro studies.[4]

  • Anti-inflammatory Effects: This class of compounds is well-documented for its anti-inflammatory properties, often investigated through in vitro assays.[3][4]

Data Presentation:

Due to the lack of specific quantitative data for this compound, a comparative data table cannot be constructed at this time. Should such data become available, it would typically be presented as follows:

Table 1: Hypothetical In Vitro Efficacy of this compound

Assay TypeCell LineIC₅₀ (µM)Reference
CytotoxicityHeLaData N/AData N/A
Anti-inflammatoryRAW 264.7Data N/AData N/A

Table 2: Hypothetical In Vivo Efficacy of this compound

Animal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Xenograft (HeLa)Data N/AData N/AData N/A

Experimental Protocols

Detailed experimental protocols for in vitro and in vivo studies of this compound are not available. However, a general methodology for assessing the anti-inflammatory and cytotoxic effects of a novel compound would involve the following steps:

Hypothetical In Vitro Anti-Inflammatory Assay Protocol:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

  • Treatment: Cells are treated with varying concentrations of this compound prior to or concurrently with LPS stimulation.

  • Quantification of Inflammatory Markers: The levels of NO in the culture supernatant are measured using the Griess reagent. The expression of pro-inflammatory enzymes and cytokines is quantified by methods such as Western blotting or ELISA.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the compound.

Hypothetical In Vivo Anti-Cancer Xenograft Model Protocol:

  • Cell Implantation: Human cancer cells (e.g., HeLa) are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment groups and administered with this compound (e.g., via intraperitoneal injection) or a vehicle control at a specified dosing schedule.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The percentage of tumor growth inhibition is calculated to assess the anti-cancer efficacy of the compound.

Signaling Pathways: A Hypothetical Illustration

While the specific signaling pathways modulated by this compound have not been elucidated, many natural products with anti-inflammatory and anti-cancer properties are known to target key cellular signaling cascades such as the NF-κB and MAPK pathways. Below is a hypothetical diagram illustrating a potential mechanism of action for an anti-inflammatory compound.

Caption: Hypothetical NF-κB signaling pathway potentially targeted by this compound.

This compound remains a compound of interest due to its origin from a medicinally used plant and its classification within a biologically active family of diterpenoids. However, the current body of scientific literature does not provide the necessary data to conduct a thorough comparison of its in vitro and in vivo efficacy. Further research is imperative to isolate sufficient quantities of this compound and to perform comprehensive pharmacological studies. Such investigations would be crucial to elucidate its specific biological targets, mechanisms of action, and potential as a therapeutic agent. The frameworks and hypothetical examples provided in this guide are intended to serve as a resource for researchers as new data on this compound emerges.

References

Safety Operating Guide

Safe Handling and Disposal of Echinophyllin C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known chemical and physical properties of Echinophyllin C is presented below. This information is essential for a preliminary risk assessment in a laboratory setting.

PropertyValue
CAS Number 310433-44-4[2]
Molecular Formula C₂₀H₂₉NO₃[1]
Molecular Weight 331.4 g/mol [1]

General Disposal Protocol for this compound

The following protocol is a general guideline for the disposal of this compound, assuming it possesses hazardous properties typical of potent bioactive compounds. This procedure should be adapted to comply with local, state, and federal regulations, as well as the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.[3]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to protect from dust particles.

  • Lab Coat: A standard lab coat to protect clothing and skin.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary. Work should be conducted in a chemical fume hood.[4]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and sealed to prevent spills or the release of dust.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the resulting solution should be collected in a separate, labeled hazardous waste container appropriate for flammable or corrosive liquids, depending on the solvent used.

    • Do not mix incompatible waste streams.

Step 3: Labeling and Storage

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The associated hazards (e.g., "Toxic if swallowed")[5][6]

Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.[4]

Step 4: Disposal Request and Manifest

  • Submit a chemical waste disposal request to your institution's EHS department.[3]

  • Provide accurate information about the waste composition and quantity.

  • EHS will arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility for incineration or other approved treatment methods.[7][8]

Step 5: Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • If safe to do so, prevent the spread of the powder.

  • Wear appropriate PPE before attempting to clean up the spill.

  • Carefully collect the spilled material using absorbent pads for liquids or by gently sweeping for solids to avoid creating dust.

  • Place all contaminated materials in a sealed hazardous waste container.

  • Decontaminate the area with an appropriate cleaning agent.

  • Report the spill to your supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid label_store Step 3: Label and Store Waste Container Securely collect_solid->label_store collect_liquid->label_store request_disposal Step 4: Submit Disposal Request to EHS label_store->request_disposal ehs_pickup EHS Collection and Transport to Approved Facility request_disposal->ehs_pickup end_disposal End: Proper Disposal ehs_pickup->end_disposal

Caption: General workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Echinophyllin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Echinophyllin C. As a bioactive marine natural product with potential cytotoxic properties, it is imperative to handle this compound with the utmost care to ensure personnel safety and prevent environmental contamination. The following procedures are based on best practices for handling potent and novel chemical compounds in a laboratory setting.

I. Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for all procedures involving this compound.

PPE Category Equipment Specifications and Usage
Hand Protection Double-gloving with nitrile glovesInner glove should be tucked under the lab coat cuff. Change gloves immediately if contaminated, torn, or after extended use.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn when there is a risk of splashes or aerosol generation.
Respiratory Protection A properly fitted N95 or higher-rated respiratorRecommended when handling the powdered form of the compound or when aerosols may be generated.
Body Protection A disposable, solid-front, back-closing lab coatShould be worn over personal clothing and be changed immediately if contaminated.
Foot Protection Closed-toe shoesMust be worn at all times in the laboratory.

II. Experimental Protocols: Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risks and ensuring the integrity of your research.

A. Preparation and Handling in a Controlled Environment

  • Designated Work Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles and fumes.

  • Pre-Handling Checklist:

    • Ensure the fume hood/safety cabinet is functioning correctly.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm the location of the nearest emergency eyewash station and safety shower.

    • Have a spill kit readily accessible.

  • Weighing the Compound:

    • Use an analytical balance inside the fume hood.

    • Handle the container with care to avoid generating dust.

    • Use anti-static weighing paper or a tared container.

  • Reconstitution:

    • Slowly add the solvent to the solid compound to avoid splashing.

    • Cap the vial securely before mixing.

    • If sonication is required, ensure the vial is properly sealed.

B. Spill Management

  • Immediate Action:

    • Alert others in the vicinity.

    • Evacuate the immediate area if the spill is large or generates significant aerosols.

  • Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert absorbent from a chemical spill kit.

    • For larger spills, follow your institution's hazardous material spill response procedure.

  • Decontamination:

    • Clean the spill area with an appropriate deactivating agent or a strong detergent solution, followed by a water rinse.

  • Waste Disposal:

    • All materials used for cleanup must be disposed of as hazardous waste.

C. Disposal Plan

  • Waste Segregation: All materials contaminated with this compound, including gloves, lab coats, vials, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Potentially Cytotoxic").

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound or its waste down the drain or in regular trash.

III. Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Experimental Handling cluster_disposal Waste Management cluster_emergency Emergency Procedures Prep_Area Designate & Prepare Work Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Reconstitute Reconstitute Solution Weigh->Reconstitute Experiment Conduct Experiment Reconstitute->Experiment Segregate Segregate Contaminated Waste Experiment->Segregate Spill Spill Occurs Experiment->Spill Label Label Hazardous Waste Container Segregate->Label Dispose Dispose via EHS Label->Dispose Alert Alert Personnel Spill->Alert Contain Contain & Clean Spill Alert->Contain Decontaminate Decontaminate Area Contain->Decontaminate Decontaminate->Segregate

Caption: Logical workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echinophyllin C
Reactant of Route 2
Echinophyllin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.